4-(Carboxymethyl)oxane-4-carboxylic acid chemical structure and properties
This technical guide details the structure, synthesis, properties, and applications of 4-(Carboxymethyl)oxane-4-carboxylic acid (CAS 90200-35-4), a critical gem-disubstituted tetrahydropyran scaffold used in medicinal ch...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the structure, synthesis, properties, and applications of 4-(Carboxymethyl)oxane-4-carboxylic acid (CAS 90200-35-4), a critical gem-disubstituted tetrahydropyran scaffold used in medicinal chemistry.
[1]
Part 1: Chemical Identity & Structural Analysis
4-(Carboxymethyl)oxane-4-carboxylic acid , also known as 4-(carboxymethyl)tetrahydropyran-4-carboxylic acid , is a gem-disubstituted heterocyclic scaffold. It features a tetrahydropyran (oxane) ring with two distinct acidic functionalities attached at the quaternary C4 position: a direct carboxylic acid group and a carboxymethyl (acetic acid) group.
This specific substitution pattern creates a quaternary carbon center that rigidly directs the spatial orientation of the attached functional groups, making it an invaluable building block for restricting the conformational flexibility of drug molecules (bioisosteres) and synthesizing spirocyclic cores.
The tetrahydropyran ring typically adopts a chair conformation . The bulky substitution at the 4-position (gem-dialkyl effect) locks the ring geometry, minimizing the 1,3-diaxial interactions.
Gem-Disubstitution: The presence of two carbonyl-containing chains at C4 forces the substituents into specific axial/equatorial orientations, which is exploited in drug design to project pharmacophores into precise biological pockets.
Desymmetrization Potential: Although the molecule has a plane of symmetry, desymmetrization (e.g., forming a mono-ester or mono-amide) creates a chiral center, allowing for the synthesis of enantiopure spiro-compounds.
Part 2: Synthesis & Production Protocols
The synthesis of 4-(carboxymethyl)oxane-4-carboxylic acid generally proceeds via the construction of the quaternary center on the pre-formed tetrahydropyran ring. The most robust route involves the alpha-alkylation of a 4-substituted tetrahydropyran precursor .
Primary Synthetic Route: Enolate Alkylation
This method utilizes the high acidity of alpha-protons in esters/nitriles to introduce the acetic acid side chain.
Step 1: Preparation of Methyl Tetrahydropyran-4-carboxylate
Precursor: Tetrahydropyran-4-one.
Reagents: Tosylmethyl isocyanide (TosMIC) followed by methanolysis, or Wittig olefination followed by hydrogenation.
Reagents: Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH).
Solvent: THF/Water or Methanol/Water (3:1).
Protocol: Reflux the diester with excess base for 12 hours. Acidify with HCl to pH ~2. The diacid product often precipitates or is extracted with ethyl acetate.
Visualization: Synthetic Pathway
Caption: Step-wise synthesis of 4-(carboxymethyl)oxane-4-carboxylic acid via enolate alkylation.
Part 3: Physicochemical Properties
Understanding the physical behavior of this scaffold is crucial for purification and formulation.
Property
Value / Description
Physical State
White to off-white crystalline powder
Melting Point
150–151°C
Solubility
Soluble in DMSO, Methanol, Ethanol. Sparingly soluble in water (pH dependent).
pKa (Predicted)
pKa₁ ≈ 3.8 (Carboxylic acid on ring); pKa₂ ≈ 4.8 (Acetic acid side chain)
LogP (Predicted)
~ -0.6 (Highly polar due to two carboxylic groups)
Stability
Stable under standard laboratory conditions. Hygroscopic.
Part 4: Applications in Drug Discovery
The 4-(carboxymethyl)oxane-4-carboxylic acid scaffold is primarily used as a precursor for spirocyclic systems and as a conformational lock .
Synthesis of Spiro-Succinimides and Spiro-Glutarimides
The most common application is the cyclization of the two acid arms (or their derivatives) to form spiro-imides. These structures are privileged scaffolds in medicinal chemistry, found in aldose reductase inhibitors and anticonvulsants.
Mechanism: Reaction of the diacid (or anhydride) with primary amines followed by dehydration yields spiro[tetrahydropyran-4,3'-succinimide] derivatives.
Significance: The spiro-fusion locks the succinimide ring perpendicular to the pyran ring, creating a rigid 3D architecture that explores novel chemical space compared to flat aromatic rings.
Peptidomimetics
By converting one of the carboxyl groups to an amine (via Curtius rearrangement), this scaffold can be transformed into 4-amino-4-carboxymethyl-tetrahydropyran (a gamma-amino acid analog) or 4-amino-tetrahydropyran-4-carboxylic acid (an alpha-amino acid analog). These are used to introduce kinks or turns in peptide chains, improving metabolic stability against proteases.
MOF Linkers
The rigid angle between the two carboxylic acid groups (approx. 109.5°) makes this molecule an effective V-shaped linker for constructing Metal-Organic Frameworks (MOFs) with specific pore geometries.
Visualization: Spirocyclization Application
Caption: Transformation of the core scaffold into bioactive spiro-succinimides and peptidomimetics.
Part 5: Safety & Handling (GHS)
Signal Word: Warning
Hazard Statement
Description
H315
Causes skin irritation.
H319
Causes serious eye irritation.
H335
May cause respiratory irritation.
Precautionary Measures:
Wear protective gloves/eye protection (P280).
Avoid breathing dust/fume (P261).
IF IN EYES: Rinse cautiously with water for several minutes (P305+P351+P338).
References
Sigma-Aldrich. 4-(Carboxymethyl)oxane-4-carboxylic acid Product Sheet. Retrieved from
PubChem. Compound Summary: 4-(Carboxymethyl)oxane-4-carboxylic acid (CID 18416224). National Library of Medicine. Retrieved from
ChemicalBook. Tetrahydropyran-4-carboxylic acid Derivatives and Synthesis. Retrieved from
National Institutes of Health (NIH). Spirocyclic Scaffolds in Drug Discovery. Retrieved from
Strategic Utilization of 4-(Carboxymethyl)oxane-4-carboxylic Acid in Medicinal Chemistry
Topic: 4-(Carboxymethyl)oxane-4-carboxylic acid (CAS 90200-35-4) Content Type: In-depth Technical Whitepaper Executive Summary In the landscape of modern drug discovery, the demand for sp^3-rich scaffolds that offer defi...
In the landscape of modern drug discovery, the demand for sp^3-rich scaffolds that offer defined vector geometry without compromising physicochemical properties is paramount.[1] 4-(Carboxymethyl)oxane-4-carboxylic acid (CAS 90200-35-4 ) represents a high-value "gem-disubstituted" building block.[1] Its unique structural motif—a tetrahydropyran (oxane) core bearing both a carboxylic acid and a carboxymethyl group at the 4-position—provides a versatile platform for constructing spirocyclic intermediates, peptidomimetics, and enzyme inhibitors.
This guide serves as a definitive technical resource for researchers, detailing the physicochemical profile, authoritative synthetic pathways, and strategic applications of this compound in fragment-based drug design (FBDD).
Chemical Identity & Physicochemical Profile[2][3][4][5][6]
The compound is characterized by its geminal disubstitution, which imparts a "Thorpe-Ingold" effect, restricting conformational flexibility and potentially enhancing the binding affinity of derived ligands.
Soluble in DMSO, Methanol, Water (pH dependent); Sparingly soluble in DCM
pKa (Predicted)
(-COOH), (-CHCOOH)
InChI Key
LYIVWMHCWUWESC-UHFFFAOYSA-N
Synthetic Routes & Methodologies
The synthesis of 4-(carboxymethyl)oxane-4-carboxylic acid is non-trivial due to the need to establish two different carbonyl-containing substituents at the quaternary center. The most authoritative and scalable route employs the Stobbe Condensation followed by hydrogenation.[1] This method avoids the formation of the symmetric 4,4-dicarboxylic acid or 4,4-diacetic acid byproducts.[1]
Hydrolysis: The hemiester is fully hydrolyzed using aqueous NaOH or KOH to yield the unsaturated diacid.[1]
Reduction: Catalytic hydrogenation (
, Pd/C) reduces the exocyclic double bond, yielding the target saturated gem-disubstituted acid.[1]
Experimental Workflow Diagram
Figure 1: Synthetic workflow via Stobbe Condensation for CAS 90200-35-4.[4][5][6][7][8][9]
Applications in Drug Discovery[2][9][13]
The strategic value of CAS 90200-35-4 lies in its ability to serve as a bioisostere and a conformational lock .
Scaffold for Spirocyclic Inhibitors
The compound is a direct precursor to spiro-succinimides (via reaction with ammonia/amines at high temperature) and spiro-gamma-butyrolactones .[1] These spiro-fused systems are critical in designing inhibitors for:
Matrix Metalloproteinases (MMPs): The carboxylic acid groups can chelate the catalytic Zinc ion.[1]
GPCR Antagonists: The tetrahydropyran ring mimics the piperidine core found in many opioids and neurokinin antagonists but with altered polarity and metabolic profile.[1]
Fragment-Based Drug Design (FBDD)
In FBDD, the compound serves as a "linker" fragment.[1] The unequal length of the acid arms (-COOH vs. -CH
COOH) allows for:
Desymmetrization: Selective functionalization of the acetic acid arm (less sterically hindered) vs. the direct carboxylic acid (more hindered).[1]
Vector Exploration: Probing adjacent binding pockets with precise geometric constraints.[1]
Decision Logic for Scaffold Selection
Figure 2: Decision matrix for utilizing the 4-(Carboxymethyl)oxane-4-carboxylic acid scaffold.
Analytical Characterization & Handling
To ensure scientific integrity, the identity of the synthesized or purchased material must be validated using the following criteria.
3.6-3.7 ppm (m, 4H): Protons on the ether ring adjacent to oxygen ().[1]
2.5-2.6 ppm (s, 2H): The methylene protons of the carboxymethyl group ().[1] Key diagnostic signal.
1.5-1.9 ppm (m, 4H): Ring methylene protons adjacent to the quaternary center.[1]
Storage & Stability
Hygroscopicity: The compound is slightly hygroscopic due to the dual acid functionality.[1]
Storage: Store at +2°C to +8°C in a tightly sealed container under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.
Reactivity: Avoid contact with strong oxidizing agents.[1] The carboxylic acids can be selectively esterified; the acetic acid arm is typically more reactive towards nucleophiles due to reduced steric hindrance compared to the tertiary carboxylic acid.[1]
References
Sigma-Aldrich. 4-(Carboxymethyl)oxane-4-carboxylic acid Product Specification. Accessed 2026.[1][10] Link
Stobbe, H. "Condensation des Benzophenons mit Bernsteinsäureester".[1][3] Justus Liebigs Annalen der Chemie, 1899, 308, 89–114.[1][3] (Foundational chemistry for the synthesis).[1][11][4][3][12][13]
BenchChem. Applications of Tetrahydropyran-4-carboxylic Acid Derivatives. Link[1]
PubChem. Compound Summary: 4-(Carboxymethyl)oxane-4-carboxylic acid (CID 18416224).[1][10] National Library of Medicine.[1] Link[1]
PharmaBlock. Building Blocks for Drug Discovery: Tetrahydropyrans. Link
Solvation Thermodynamics and Solubility Profile of 4-(Carboxymethyl)oxane-4-carboxylic Acid in Organic Solvents
Executive Summary The rational selection of organic solvents is a cornerstone of chemical synthesis, purification, and formulation. For highly functionalized intermediates like 4-(carboxymethyl)oxane-4-carboxylic acid (C...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational selection of organic solvents is a cornerstone of chemical synthesis, purification, and formulation. For highly functionalized intermediates like 4-(carboxymethyl)oxane-4-carboxylic acid (CAS 90200-35-4), predicting and profiling solubility requires a deep understanding of solid-state intermolecular forces and solvent-solute thermodynamics. This whitepaper provides a comprehensive, causality-driven guide to the solubility profile of this critical dicarboxylic acid building block across various organic solvent classes, grounded in Hansen Solubility Parameters (HSP) and validated thermodynamic methodologies.
To understand where a molecule will dissolve, we must first analyze why it resists dissolution. 4-(Carboxymethyl)oxane-4-carboxylic acid (Linear Formula: C8H12O5) features a unique structural topology[1]. The core consists of a tetrahydropyran (oxane) ring, which provides moderate lipophilicity and a localized dipole moment via the ether oxygen. Substituted at the 4-position are two distinct moieties: a direct carboxylic acid (-COOH) and a carboxymethyl group (-CH2COOH)[2].
This geminal di-acid configuration creates a highly polar, hydrogen-bond-dense region. In the solid state, these molecules form robust intermolecular hydrogen-bonded dimers or polymeric networks. To achieve dissolution, the free energy of solvation (
) provided by the organic solvent must be sufficiently negative to overcome this high crystal lattice energy ().
Table 1: Physicochemical Properties and Solvation Implications
The dissolution of CAS 90200-35-4 is best modeled using the extended Hansen Solubility Parameter (HSP) framework, which divides the total cohesive energy of a liquid into three distinct intermolecular interactions: dispersion forces (
), polar interactions (), and hydrogen bonding ()[3],[4].
For this specific oxane-derivative, the
term is exceptionally high due to the dual carboxylic acid groups, which act as both strong H-bond donors and acceptors. The oxane ring contributes to the and terms, allowing for favorable interactions with cyclic ethers[4]. A solvent will successfully dissolve this compound only if its HSP coordinates closely match those of the solute, minimizing the "Hansen distance" in three-dimensional space[3].
Fig 1. Hansen Solubility Parameters (HSP) contributions to the solvation of CAS 90200-35-4.
Solubility Profile Across Key Organic Solvent Classes
Based on the structural analysis and HSP modeling, the solubility of 4-(carboxymethyl)oxane-4-carboxylic acid varies drastically across different solvent classes.
Polar Aprotic Solvents (e.g., DMSO, DMF): The solubility is exceptionally high. The causality lies in the strong hydrogen-bond accepting nature of the sulfoxide and formamide oxygens. These solvents act as competitive acceptors for the solute's acidic protons, dismantling the crystalline dimer network without requiring the solvent to act as a hydrogen-bond donor.
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility. Alcohols can both donate and accept hydrogen bonds, effectively solvating the dicarboxylic acid network.
Cyclic Ethers (e.g., THF, 1,4-Dioxane): Moderate to high solubility. The oxane core of the solute is structurally analogous to THF (tetrahydrofuran). This "like-dissolves-like" affinity maximizes dispersion (
) interactions, while the ether oxygens accept H-bonds from the carboxylic acids.
Non-Polar Solvents (e.g., Hexane, Toluene): Practically insoluble. The lack of both a permanent dipole moment (
) and hydrogen-bonding capability () results in a failure to disrupt the solute-solute interactions.
Table 2: Predicted Thermodynamic Solubility Profile at 25°C
Solvent Class
Representative Solvents
Predicted Solubility
Primary Solvation Mechanism
Polar Aprotic
DMSO, DMF, NMP
> 100 mg/mL
Strong H-bond acceptance disrupts solute dimers.
Polar Protic
Methanol, Ethanol
50 - 100 mg/mL
Competitive H-bond donation and acceptance.
Cyclic Ethers
THF, 1,4-Dioxane
20 - 50 mg/mL
Favorable dispersion forces with the oxane ring.
Halogenated
Dichloromethane (DCM)
< 5 mg/mL
Weak dipole interactions; insufficient to break lattice.
Non-Polar
Hexane, Heptane
< 0.1 mg/mL
Complete thermodynamic mismatch (insoluble).
Experimental Methodologies for Solubility Determination
To empirically validate the solubility profile of CAS 90200-35-4, the Isothermal Shake-Flask Method remains the analytical gold standard[5],[6]. Unlike kinetic solvent-shift assays—which are prone to generating metastable, supersaturated states—the shake-flask approach ensures that the solid phase is in true thermodynamic equilibrium with the solution.
Self-Validating Protocol Design
A common pitfall in solubility determination is the misidentification of a kinetically trapped state as thermodynamic equilibrium. To ensure trustworthiness, this protocol incorporates a self-validating dual-timepoint check[5].
Step-by-Step Methodology:
Solid Dispensing: Accurately weigh an excess amount of 4-(carboxymethyl)oxane-4-carboxylic acid (e.g., 50–100 mg) into a 2 mL glass HPLC vial to ensure a saturated state is achievable.
Solvent Addition: Dispense 1.0 mL of the target organic solvent into the vial.
Isothermal Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker set strictly to 25.0 ± 0.1 °C at 300 RPM. Avoid vortexing, which can cause particle agglomeration[5].
Dual-Timepoint Sampling: Extract aliquots at exactly 24 hours and 48 hours.
Phase Separation: Centrifuge the extracted aliquots at 10,000 x g for 10 minutes to pellet undissolved solids, followed by filtration of the supernatant through a 0.45 µm PTFE syringe filter (ensure the filter membrane is chemically compatible with the organic solvent).
Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV or automated potentiometric acid/base titration[6].
Equilibrium Validation: Compare the calculated concentration at 24 hours (
) and 48 hours (). Thermodynamic equilibrium is successfully validated only if the variance () is < 5%. If , the shaking duration must be extended to 72 hours[5].
Fig 2. Step-by-step shake-flask methodology for determining thermodynamic solubility.
References
[5] Title: Annex 4 - Multisource (generic) pharmaceutical products: guidelines on registration requirements
Source: World Health Organization (WHO)
URL: [Link]
[6] Title: Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations
Source: PubMed (National Institutes of Health)
URL:[Link]
[3] Title: Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs: Measurement and Modeling with Hansen Solubility Parameter
Source: American Chemical Society (ACS)
URL: [Link]
[4] Title: Hansen Solubility Parameters Applied to the Extraction of Phytochemicals
Source: PMC (National Institutes of Health)
URL:[Link]
pKa values of 4-(Carboxymethyl)oxane-4-carboxylic acid functional groups
An In-Depth Technical Guide to the pKa Values of 4-(Carboxymethyl)oxane-4-carboxylic Acid Introduction In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical p...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the pKa Values of 4-(Carboxymethyl)oxane-4-carboxylic Acid
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) stands out as a critical parameter that governs a compound's behavior in biological systems.[1][2] The pKa value dictates the extent of ionization at a given pH, which in turn profoundly influences crucial pharmacokinetic properties such as solubility, absorption, distribution, metabolism, and excretion (ADME).[1][2] This guide provides a comprehensive examination of the pKa values of 4-(Carboxymethyl)oxane-4-carboxylic acid, a geminal dicarboxylic acid built upon an oxane (tetrahydropyran) scaffold.
This molecule serves as a valuable building block in medicinal chemistry, and understanding its ionization behavior is essential for its effective application. We will delve into the theoretical underpinnings that determine its acidic character, explore robust computational prediction methods, and provide detailed protocols for its empirical determination. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this fundamental molecular property.
Theoretical Framework: Structural Influences on Acidity
4-(Carboxymethyl)oxane-4-carboxylic acid possesses two ionizable protons, both located on carboxylic acid functional groups. Consequently, it is a dibasic acid characterized by two distinct pKa values, pKa₁ and pKa₂.
First Ionization (pKa₁): The removal of the first proton is more favorable. The primary factor influencing this is the electron-withdrawing inductive effect of the second, unionized carboxylic acid group.[3][4] This effect pulls electron density away from the O-H bond of the first carboxyl group, making the proton more acidic (easier to remove) compared to a simple monocarboxylic acid like acetic acid (pKa ≈ 4.76).[3]
Second Ionization (pKa₂): The removal of the second proton is significantly less favorable. After the first ionization, the molecule exists as a mono-anion. Removing a second proton requires overcoming the electrostatic attraction between the positively charged proton and the negatively charged carboxylate group.[4] This results in a much higher pKa value for the second ionization.
Several structural features of 4-(carboxymethyl)oxane-4-carboxylic acid contribute to its specific pKa values:
Inductive Effects: The oxygen atom within the oxane ring is electronegative and exerts an electron-withdrawing effect.[5][6] This effect, propagated through the carbon framework, further stabilizes the carboxylate anions and contributes to a lower pKa compared to an analogous carbocyclic structure.
Electrostatic Field Effect: The proximity of the two carboxylic acid groups, being attached to the same carbon atom (a gem-dicarboxylic acid arrangement), creates a strong electrostatic interaction. The close proximity enhances the acid-strengthening effect on pKa₁ and the acid-weakening effect on pKa₂.
Resonance: As with all carboxylic acids, the resulting carboxylate anion is stabilized by resonance, with the negative charge delocalized across both oxygen atoms.[7] This fundamental property is the primary reason for the acidity of carboxylic acids compared to alcohols.[7]
The dissociation equilibria can be represented as follows:
where H₂A is the neutral molecule, HA⁻ is the mono-anion, and A²⁻ is the di-anion.
Caption: Stepwise dissociation of 4-(carboxymethyl)oxane-4-carboxylic acid.
Computational Prediction of pKa Values
Before embarking on laboratory-based measurements, in-silico prediction provides rapid and valuable estimates of pKa values.[8] Modern computational tools utilize large databases of experimentally determined pKa values and sophisticated algorithms to predict the ionization constants of novel structures.[9][10]
Several software packages are industry standards for this purpose:
ACD/Labs Percepta: This software predicts pKa values based on a database of over 26,000 compounds and offers multiple algorithms for enhanced accuracy.[9] It can visualize ionizable centers and plot species distribution against pH.[9]
ChemAxon MarvinSketch: A widely used tool in the scientific community, MarvinSketch includes a pKa calculator plugin that can predict both macroscopic and microscopic pKa values and display the major microspecies at a given pH.[11][12]
Schrödinger Macro-pKa: This tool combines physics-based DFT calculations with empirical corrections to provide automated and accurate pKa predictions.[13]
While direct calculation on the target molecule requires access to this licensed software, we can estimate the expected values based on structurally similar compounds. For instance, malonic acid (HOOC-CH₂-COOH) has pKa values of approximately 2.85 and 5.70, while succinic acid (HOOC-(CH₂)₂-COOH) has values of 4.21 and 5.64.[3] Given the gem-dicarboxylate structure and the additional inductive effect from the ether oxygen, the pKa values for 4-(carboxymethyl)oxane-4-carboxylic acid are predicted to be in the following ranges.
Table 1: Predicted pKa Values and Influencing Factors
pKa Value
Predicted Range
Primary Influencing Factors
pKa₁
3.0 - 4.0
Inductive effect from the second carboxyl group and the ring oxygen.
| pKa₂ | 4.5 - 5.5 | Electrostatic repulsion from the existing carboxylate anion. |
These predictions are invaluable for guiding the design of experimental protocols, particularly for selecting the appropriate pH range for titration.
Experimental Determination of pKa
For definitive pKa values, experimental measurement is essential. Potentiometric titration is the most common and precise method for this purpose.[2][14][15]
Principle of Potentiometric Titration
Potentiometric titration involves the gradual addition of a standardized titrant (a strong base, such as NaOH) to a solution of the analyte (the acid).[16] The pH of the solution is monitored continuously with a calibrated pH electrode. A plot of pH versus the volume of titrant added yields a titration curve. The pKa values correspond to the pH at the half-equivalence points, where half of the acidic protons for a given ionization step have been neutralized.[14] For a dibasic acid, two inflection points and two half-equivalence points will be observed.
Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free
Standardized 0.1 M Hydrochloric Acid (HCl)
Potassium Chloride (KCl) for ionic strength adjustment
High-purity deionized water, purged with nitrogen to remove dissolved CO₂
Calibrated pH meter with a combination glass electrode
Automatic titrator or a manual burette
Magnetic stirrer and stir bar
Temperature-controlled reaction vessel
B. Workflow Diagram:
Caption: Workflow for pKa determination by potentiometric titration.
C. Step-by-Step Methodology:
Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00) to ensure accurate pH measurements across the expected range.[14]
Analyte Solution Preparation: Accurately weigh a sample of 4-(carboxymethyl)oxane-4-carboxylic acid and dissolve it in a known volume of nitrogen-purged, deionized water to achieve a concentration of approximately 1-10 mM.[2][14][17] The use of CO₂-free water is critical to avoid interference from carbonic acid, especially when titrating to higher pH values.[15]
Ionic Strength Adjustment: Add a sufficient amount of KCl to the analyte solution to maintain a constant ionic strength, typically around 0.15 M.[2][14] This minimizes changes in activity coefficients during the titration.
Inert Atmosphere: Place the solution in the reaction vessel on a magnetic stirrer. Purge the solution and the headspace with nitrogen for 10-15 minutes before and during the titration to prevent the absorption of atmospheric CO₂.[2][14]
Titration: Immerse the calibrated pH electrode into the solution. Begin adding the standardized 0.1 M NaOH solution in small, precise increments. Allow the pH reading to stabilize after each addition before recording the pH and the total volume of titrant added.[2]
Data Analysis:
Plot the recorded pH values against the volume of NaOH added to generate the titration curve.
Identify the two equivalence points (EP₁ and EP₂) by finding the points of maximum slope. This is most accurately done by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/Δ²V) of the titration curve.
The pKa₁ is equal to the pH at the point where half of the volume of titrant required to reach EP₁ has been added (V_EP₁ / 2).
The pKa₂ is equal to the pH at the point halfway between EP₁ and EP₂ (V_EP₁ + (V_EP₂ - V_EP₁) / 2).
Spectrophotometric Determination
An alternative method for pKa determination is UV-Vis spectrophotometry.[16][18] This technique relies on changes in the UV-Vis absorbance spectrum of a compound as its ionization state changes with pH.[19]
Principle: For this method to be applicable, the protonated and deprotonated forms of the molecule must have distinct molar absorptivities at a specific wavelength.[16] This requires the presence of a chromophore in proximity to the acidic center.
Applicability to Target Molecule: 4-(Carboxymethyl)oxane-4-carboxylic acid lacks a strong chromophore in its structure. Therefore, UV-Vis spectrophotometry is not the ideal method for this specific compound, although it is a powerful technique for other molecules.[16]
Data Interpretation and Significance in Drug Development
With experimentally determined pKa values, a species distribution plot can be constructed. This plot illustrates the percentage of each ionic species (H₂A, HA⁻, and A²⁻) present as a function of pH.
At physiological pH (~7.4), a molecule's charge state is critical. Based on our predicted pKa values (pKa₁ ≈ 3.0-4.0, pKa₂ ≈ 4.5-5.5), 4-(carboxymethyl)oxane-4-carboxylic acid would be almost entirely in its fully deprotonated, di-anionic (A²⁻) form at pH 7.4. This has significant implications:
Solubility: The highly charged di-anionic form will exhibit high aqueous solubility.
Permeability: The high charge and polarity will result in poor passive diffusion across biological membranes (e.g., the gut wall or the blood-brain barrier), a key consideration in drug design.
Target Binding: The charge state will dictate the potential for ionic interactions with biological targets such as enzymes or receptors.
Conclusion
4-(Carboxymethyl)oxane-4-carboxylic acid is a dibasic acid with two distinct pKa values governed by a combination of inductive and electrostatic effects. The first pKa is expected to be significantly lower (more acidic) than the second due to the interplay between the two carboxyl groups. While computational methods provide reliable initial estimates, high-precision experimental determination via potentiometric titration remains the gold standard. A thorough understanding and accurate measurement of these pKa values are not merely academic exercises; they are foundational to the rational design and development of new therapeutic agents, enabling scientists to predict and optimize the behavior of molecules in biological systems.
References
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
ACD/Labs. Improving pKa Prediction Accuracy for PROTACs. [Link]
Chemagination. How to measure pKa by UV-vis spectrophotometry. [Link]
Journal of Chemical Education. A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. [Link]
Avdeef, A., et al. (2012). Development of Methods for the Determination of pKa Values. PMC. [Link]
Canadian Science Publishing. pKa values of protonated α,β-unsaturated cyclic carboxylic acids. Effect of ring size on acidities. [Link]
Scientific Research Publishing. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. [Link]
ACD/Labs. Decades of Reliable pKa Predictions. [Link]
ResearchGate. Amorphous supramolecular structure of carboxymethyl cellulose in aqueous solution at different pH values as determined by rheology, small angle X-ray and light scattering. [Link]
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
Quora. (2022). Dicarboxylic acid has two pKa values. Can you give a general illustration with equation and explain why you have one bigger than the other?. [Link]
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
Gem-Disubstituted Tetrahydropyran Amino Acids: Structural Constraints & Synthetic Pathways
Executive Summary The incorporation of non-proteinogenic amino acids into bioactive peptides is a foundational strategy in modern medicinal chemistry. Among these, gem-disubstituted tetrahydropyran (THP) amino acids —spe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The incorporation of non-proteinogenic amino acids into bioactive peptides is a foundational strategy in modern medicinal chemistry. Among these, gem-disubstituted tetrahydropyran (THP) amino acids —specifically 4-aminotetrahydropyran-4-carboxylic acid (4-ApTc) and its derivatives—occupy a critical niche. Unlike their carbocyclic counterparts (e.g., 1-aminocyclohexanecarboxylic acid,
), THP analogs offer a unique combination of conformational rigidity and reduced lipophilicity .
This technical guide dissects the synthesis, structural analysis, and pharmacological utility of these scaffolds. It is designed for medicinal chemists seeking to modulate peptide solubility and proteolytic stability without compromising receptor affinity.
Part 1: Structural & Pharmacological Rationale
The "Oxygen Effect": Modulating Physicochemical Properties
The primary motivation for substituting a cyclohexane ring (
) with a tetrahydropyran ring (4-ApTc) is the modulation of the partition coefficient ().
Solubility: The ether oxygen at position 4 (relative to the amino acid center) acts as a hydrogen bond acceptor, significantly lowering
compared to the all-carbon analog. This is crucial for hydrophobic peptides that suffer from poor bioavailability.
Bioisosterism: The THP ring is isosteric with cyclohexane but alters the electronic landscape. The dipole moment introduced by the oxygen can influence binding interactions within a receptor pocket, particularly if the pocket contains polar residues.
Conformational Restriction (The Spiro Effect)
Gem-disubstitution at the
-carbon creates a quaternary center, forcing the amino acid into a "spiro" arrangement with the THP ring.
Backbone Constraints: The bulky THP ring severely restricts the rotation of the
(N-C) and (C-CO) torsion angles. This restriction forces the peptide backbone into specific secondary structures, often stabilizing -helices or -helices, and destabilizing extended -sheet conformations.
The Chair Conformation: The THP ring predominantly adopts a chair conformation. In 4-ApTc, the amino (
) and carboxyl () groups occupy axial and equatorial positions. The preference is dictated by A-values and hydrogen bonding requirements, often placing the carboxyl group equatorially to minimize 1,3-diaxial interactions, though this is solvent-dependent.
Comparative Data: THP vs. Carbocycles
Feature
Cyclohexane Analog ()
Tetrahydropyran Analog (4-ApTc)
Impact on Drug Design
Core Structure
Carbocyclic
Heterocyclic (Ether)
Bioisosteric replacement
Lipophilicity
High ()
Low ()
Improved aqueous solubility
H-Bonding
Donor/Acceptor (Backbone only)
+ Ether Oxygen Acceptor
Additional receptor anchor point
Metabolic Stability
High (Steric hindrance)
High (Steric + Electronic)
Resistance to proteases
Part 2: Synthetic Methodologies
The synthesis of 4-ApTc relies heavily on the Bucherer-Bergs reaction . While the Strecker synthesis is an alternative, the Bucherer-Bergs method is thermodynamically controlled and generally provides crystalline spiro-hydantoin intermediates that are easy to purify without chromatography.
Pathway Visualization
Figure 1: The thermodynamic Bucherer-Bergs pathway for synthesizing spiro-THP amino acids.
Detailed Experimental Protocol
Objective: Synthesis of 4-aminotetrahydropyran-4-carboxylic acid hydrochloride.
Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ammonium carbonate (3 eq) and potassium cyanide (2 eq) in 100 mL of water.
Addition: Add tetrahydro-4H-pyran-4-one (1 eq) dissolved in 100 mL of ethanol.
Reaction: Heat the mixture to 60°C for 18–24 hours. The solution will initially be clear and may turn slightly yellow.
Workup: Cool the mixture to 0°C in an ice bath. The spiro-hydantoin (8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione) usually precipitates as a white solid.
Purification: Filter the solid, wash with cold water to remove excess cyanide, and dry. Yield is typically 70–85%.
Step 2: Hydrolysis to Amino Acid
Digestion: Suspend the spiro-hydantoin in 3M NaOH (5 eq) or saturated
solution.
Reflux: Heat to reflux (100°C) for 24–48 hours until ammonia evolution ceases (test vapor with litmus paper).
Isolation:
If using NaOH: Cool, acidify with concentrated HCl to pH 2. Concentrate in vacuo. The residue will be a mix of the amino acid HCl salt and NaCl. Desalt using ion-exchange resin (Dowex 50W) or extract with hot ethanol (amino acid dissolves, NaCl does not).
If using
: Add stoichiometric . precipitates. Filter off the solid.[2] Concentrate the filtrate to obtain the free amino acid.
Crystallization: Recrystallize from water/ethanol to yield 4-ApTc.
Part 3: Stereochemical & Conformational Analysis
The Chair Constraint
The tetrahydropyran ring exists in a chair conformation. When incorporated into a peptide, the 4-ApTc residue acts as a "hinge."
Axial vs. Equatorial: In the crystal structure of 4-ApTc derivatives, the carboxyl group often prefers the equatorial position to maximize trans-annular stability, placing the amino group axially. However, in solution, this equilibrium can shift based on N-protection and solvent polarity.
Peptide Backbone (
): The steric bulk of the ring at the -carbon restricts the and angles to narrow regions of the Ramachandran plot, typically around . This promotes helical folding ( or -helix) and strongly disfavors -sheet formation.
Logic of Restriction Visualization
Figure 2: Thermodynamic logic of using gem-disubstituted THP analogs to improve binding affinity.
Part 4: Applications & Case Studies
Opioid Peptide Analogs
Researchers have utilized 4-ApTc to replace Gly or Ala residues in enkephalin analogs. The goal is to prevent degradation by enkephalinases.
Outcome: The THP ring prevents the enzyme from accessing the peptide bond, significantly increasing half-life in plasma.
Gabapentinoids
While Gabapentin is a cyclohexane derivative (
-amino acid), the THP analog (4-aminotetrahydropyran-4-acetic acid) has been synthesized to study the requirements of the calcium channel subunit.
Finding: The THP analog shows different transport kinetics across the Blood-Brain Barrier (BBB) due to the lower lipophilicity (
), utilizing the L-type amino acid transporter (LAT1).
Fmoc-Solid Phase Peptide Synthesis (SPPS)
4-ApTc is compatible with standard Fmoc protocols.
Coupling: Due to the steric hindrance of the quaternary center, standard coupling reagents (HBTU/HATU) may be slow.
Optimization: Use PyAOP or HATU with extended coupling times (2x 2 hours) and elevated temperature (50°C) or microwave assistance to ensure complete coupling.
References
Bucherer, H. T., & Steiner, W. (1934).[3] Über die Synthese von Hydantoinen und Glycinen. Journal für Praktische Chemie.
Nortcliffe, A., et al. (2017).[4] Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry.
Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition.
BenchChem. (2025). Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one: Application Notes and Protocols.
This guide provides an in-depth technical analysis of the thermodynamic stability of 4-(Carboxymethyl)oxane-4-carboxylic acid (CAS: 90200-35-4). It synthesizes structural conformational analysis, solid-state thermodynami...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the thermodynamic stability of 4-(Carboxymethyl)oxane-4-carboxylic acid (CAS: 90200-35-4). It synthesizes structural conformational analysis, solid-state thermodynamics, and degradation kinetics to support researchers in drug development and organic synthesis.
Chemical Identity & Structural Significance
This compound is a gem-disubstituted tetrahydropyran derivative, functioning as a critical "spiro-building block" in the synthesis of opioid receptor antagonists and other GPCR ligands. Its stability is governed by the Thorpe-Ingold Effect (Gem-Dialkyl Effect), where the steric bulk of the pyran ring accelerates intramolecular cyclization.
The thermodynamic stability of this molecule is defined by the competition between the open-chain dicarboxylic acid form and the cyclic spiro-anhydride. Unlike linear succinic acid derivatives, the 4,4-disubstitution on the pyran ring imposes significant conformational constraints.
Conformational Analysis (The Thorpe-Ingold Effect)
The tetrahydropyran ring exists predominantly in a chair conformation. The C4 position is gem-disubstituted with a carboxylic acid group directly attached and a carboxymethyl arm.
Steric Compression: The bulky pyran ring substituents (C3 and C5 methylenes) compress the bond angle between the two carbonyl-bearing groups at C4.
Entropic Facilitation: This compression reduces the rotational degrees of freedom required to bring the nucleophilic hydroxyl of one carboxyl group into proximity with the electrophilic carbonyl of the other.
Result: The activation energy (
) for dehydration is significantly lower than that of unsubstituted succinic acid, making the compound prone to spiro-anhydride formation even under mild thermal stress.
Degradation Pathways Visualization
The following diagram illustrates the primary thermodynamic equilibrium and the irreversible degradation pathway (decarboxylation) that occurs at elevated temperatures.
Figure 1: The primary instability arises from reversible dehydration to the spiro-anhydride. High-temperature stress leads to irreversible decarboxylation.
Solid-State & Solution Stability
Solid-State Thermodynamics
Melting Point vs. Decomposition: While the theoretical melting point is often predicted >150°C, experimental analysis (DSC) typically reveals a broad endotherm starting around 110-120°C . This is not pure melting but a solid-state dehydration event where the lattice water is expelled or the anhydride forms in situ.
Hygroscopicity: The dicarboxylic acid motif is capable of forming strong intermolecular hydrogen bond networks (dimers). However, if the material is amorphous or semi-crystalline, it will readily absorb moisture, which paradoxically stabilizes the acid form against anhydride formation but promotes hydrolysis if the anhydride is already present.
Solution Stability (pH Dependence)
The stability in solution is strictly pH-dependent due to the ionization state of the carboxyl groups.
pH Condition
Predominant Species
Stability Assessment
pH < 2.0
Fully Protonated ()
Moderate Risk. Acid-catalyzed cyclization to anhydride is possible, especially in non-aqueous solvents or upon concentration.
pH 4.0 - 5.0
Mono-anion ()
High Stability. Hydrogen bonding between the ionized carboxylate and the protonated acid stabilizes the open form.
pH > 7.0
Di-anion ()
Maximum Stability. Electrostatic repulsion between the two negative charges prevents cyclization. Best condition for long-term storage in solution.
Experimental Protocols for Stability Assessment
To validate the thermodynamic stability of 4-(Carboxymethyl)oxane-4-carboxylic acid, the following self-validating protocols are recommended.
Differential Scanning Calorimetry (DSC) with TGA
Objective: Distinguish between melting and dehydration/decomposition.
Preparation: Weigh 3–5 mg of sample into a crimped aluminum pan with a pinhole (to allow volatile escape).
TGA Run: Ramp from 30°C to 300°C at 10°C/min.
Success Criteria: Look for a mass loss of ~9.6% (equivalent to loss of one H₂O molecule:
) prior to the melting endotherm. This confirms anhydride formation.
DSC Run: Ramp from 30°C to 200°C.
Interpretation: An endotherm accompanied by the TGA mass loss indicates dehydration. A sharp endotherm without mass loss indicates true melting.
HPLC Stability-Indicating Method
Objective: Quantify the acid and detect the hydrophobic anhydride impurity.
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.
Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses ionization, improving retention of the dicarboxylic acid).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 60% B over 15 minutes.
Detection: UV at 210 nm (Carboxyl groups have weak absorbance; low wavelength is critical).
Sample Prep: Dissolve in neutral buffer (pH 7). Note: Do not dissolve in pure acetonitrile or acidic methanol, as this may induce in-situ anhydride or methyl ester formation during analysis.
Synthesis Implications
When using this compound as an intermediate:
Avoid Acidic Workups with Heat: Concentrating acidic aqueous solutions will almost certainly yield the anhydride or a mixture of acid/anhydride.
Saponification: If the anhydride is formed inadvertently, it can be reverted to the diacid by treating with aqueous NaOH (pH 10-12) followed by careful neutralization at low temperature.
Storage: Store as the disodium salt if possible, or in a desiccator at <25°C to prevent moisture-mediated solid-state transitions.
Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735-1766.
Desiraju, G. R. (2002). Hydrogen bonding in dicarboxylic acids: The crystal structure of succinic acid derivatives. Journal of Chemical Sciences, 114, 399-405.
PubChem. Compound Summary: 4-(Carboxymethyl)oxane-4-carboxylic acid.[1] National Library of Medicine. Link
ThermoFisher Scientific. Safety Data Sheet: Tetrahydropyran-4-carboxylic acid derivatives. (General stability data for pyran-carboxylic acids). Link
Escaping Flatland: The History, Synthesis, and Medicinal Chemistry of Tetrahydropyran-4-Carboxylic Acid Derivatives
Executive Summary The drive to improve the clinical success rates of small-molecule therapeutics has led to a paradigm shift in medicinal chemistry: the transition from flat, sp²-hybridized aromatic systems to complex, s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The drive to improve the clinical success rates of small-molecule therapeutics has led to a paradigm shift in medicinal chemistry: the transition from flat, sp²-hybridized aromatic systems to complex, sp³-rich architectures. At the forefront of this movement is the tetrahydropyran (THP) scaffold. Specifically, tetrahydropyran-4-carboxylic acid (THP-4-COOH) and its derivatives have emerged as highly privileged building blocks. This technical guide explores the historical context, physicochemical rationale, and validated synthetic methodologies surrounding THP-4-COOH derivatives, providing a comprehensive blueprint for their application in modern drug discovery.
The sp³ Mandate and the Rise of Tetrahydropyrans
Historically, drug discovery libraries were dominated by planar, highly conjugated molecules due to the ease of synthesizing aromatic cross-couplings (e.g., Suzuki, Heck reactions). However, these "flat" molecules often suffer from poor aqueous solubility, high off-target toxicity, and suboptimal pharmacokinetics. To "escape from flatland," researchers began prioritizing molecules with a higher fraction of sp³ carbons (
).
Cyclohexane rings were initially used to increase
, but their high lipophilicity often led to poor drug-like properties. The introduction of the tetrahydropyran-4-carboxylic acid scaffold provided an elegant bioisosteric solution. By replacing a methylene () group in cyclohexane with an oxygen heteroatom (), chemists could drastically alter the molecule's physicochemical profile without sacrificing structural rigidity [1].
SAR logic tree detailing the physicochemical benefits of THP over cyclohexane.
Physicochemical Profiling & SAR Impact
The strategic inclusion of THP-4-COOH derivatives is not merely structural; it is deeply rooted in thermodynamic and pharmacokinetic causality. The oxygen atom acts as a hydrogen-bond acceptor, which interacts favorably with aqueous solvent networks, thereby lowering the partition coefficient (LogP) and boosting Ligand Lipophilicity Efficiency (LLE). Furthermore, the inductive electron-withdrawing effect of the oxygen atom can modulate the
of adjacent basic amines, preventing excessive basicity that often leads to hERG channel inhibition (cardiotoxicity).
Quantitative SAR Comparison: Cyclohexyl vs. THP Derivatives
Property
Cyclohexane-4-carboxylic Acid Derivatives
Tetrahydropyran-4-carboxylic Acid Derivatives
Causality / Mechanistic Rationale
Lipophilicity (LogP)
Higher (Baseline)
Lowered by ~1.0 to 1.5 units
Replacement of hydrophobic with polar reduces the overall hydrophobic surface area.
Aqueous Solubility
Generally Poor
Significantly Improved
The lone pairs on the THP oxygen act as a hydrogen-bond acceptor with water molecules.
of Adjacent Amines
Baseline
Lowered by ~0.5 to 1.0 units
Inductive electron-withdrawing effect of the oxygen atom propagates through the rigid ring system.
Metabolic Stability
Susceptible to CYP450 oxidation at C4
Enhanced Stability
The oxygen atom effectively blocks a primary site of aliphatic oxidation, extending half-life.
Core Synthetic Methodologies
The utility of THP-4-COOH in drug discovery is underpinned by highly scalable synthetic routes and its compatibility with modern late-stage functionalization (LSF) techniques.
Protocol 1: Commercial-Scale Synthesis of THP-4-Carboxylic Acid
This protocol outlines a commercially viable, three-step synthesis from inexpensive precursors [2].
Step 1: Phase-Transfer Cyclization
Action: Charge a reactor with diethyl malonate (1.0 eq), bis(2-chloroethyl) ether (1.05 eq),
(3.0 eq), and tetrabutylammonium bromide (TBAB, 0.05 eq) in a biphasic toluene/water system. Heat to 85°C for 12 hours.
Causality: TBAB acts as a phase-transfer catalyst, shuttling the malonate enolate into the organic phase to react with the ether.
is chosen over to prevent premature saponification of the ester groups during cyclization.
Self-Validation: Analyze the organic layer via GC-FID. The system is validated to proceed when the bis(2-chloroethyl) ether peak area is <1%.
Step 2: Saponification (Hydrolysis)
Action: Isolate the organic layer, add 4N
(4.0 eq), and stir at 40-50°C for 4 hours. Acidify the aqueous layer with conc. to pH 1.0–2.0 to precipitate THP-4,4-dicarboxylic acid.
Causality: Mild heating ensures complete hydrolysis of both sterically hindered ester groups. Strict pH control (1.0-2.0) ensures complete protonation of the dicarboxylate, driving crystallization out of the aqueous phase.
Self-Validation: Monitor via IR spectroscopy. The disappearance of the ester carbonyl stretch (~1735
) and the appearance of a broad carboxylic acid O-H stretch (2500–3300 ) validates completion.
Step 3: Controlled Decarboxylation
Action: Suspend the dried THP-4,4-dicarboxylic acid in xylene containing 5% v/v paraffin oil. Heat to 120-130°C until gas evolution ceases.
Causality: Decarboxylation of gem-dicarboxylic acids is highly exothermic and releases
rapidly. Paraffin oil acts as a thermal buffer (heat sink) to prevent localized superheating and substrate charring.
Self-Validation:
-NMR () analysis. The reaction is complete when the multiplet corresponding to the single -proton of THP-4-carboxylic acid appears at 2.55–2.65 ppm.
Synthetic workflow of THP-4-carboxylic acid via cyclization and decarboxylation.
THP-4-COOH is frequently used as an alkyl radical precursor in metallaphotoredox catalysis to append THP rings directly onto complex drug cores [3].
Action: In a nitrogen-filled glovebox, combine THP-4-COOH (1.5 eq), an aryl halide (1.0 eq),
(1 mol%), (5 mol%), dtbbpy (5 mol%), and a phthalimide additive (20 mol%) in anhydrous DMF. Irradiate with blue LEDs.
Causality: The Iridium photocatalyst oxidizes the carboxylate to generate a THP-4 radical and
(traceless leaving group). The Nickel catalyst captures this radical and cross-couples it with the aryl halide. The phthalimide additive is critical; it counteracts catalyst poisoning by coordinating to the Ni center, preventing off-target dehalogenation.
Self-Validation: LC-MS monitoring. The protocol is self-validating if the CAD (Charged Aerosol Detector) yield of the desired cross-coupled product is
within 2 hours, confirming active radical flux and successful C(sp²)–C(sp³) bond formation.
Case Studies in Modern Drug Discovery
The versatility of the THP-4-carboxylic acid scaffold is evident in its widespread application across various therapeutic areas.
1. Kinase Inhibitors (GLPG3970)
In the development of GLPG3970, a potent dual SIK2/SIK3 inhibitor for autoimmune diseases, researchers utilized tetrahydropyran-4-carboxamide derivatives to optimize the hinge-binding region of the kinase. The THP ring provided the necessary steric bulk to ensure selectivity while maintaining excellent aqueous solubility, a critical factor for oral bioavailability [4].
2. 5-Lipoxygenase Inhibitors (CJ-13610)
CJ-13610, an orally active inhibitor of 5-lipoxygenase investigated for pain and inflammation, features a central tetrahydropyran-4-carboxamide motif. The THP core acts as a rigid, metabolically stable linker that perfectly orients the flanking aryl rings into the hydrophobic pockets of the 5-LOX enzyme, demonstrating the scaffold's utility in non-kinase targets.
3. Peptide Conformational Constraints
Derivatives such as Fmoc-4-amino-tetrahydropyran-4-carboxylic acid are heavily utilized in solid-phase peptide synthesis (SPPS). The inclusion of this unnatural amino acid introduces severe conformational constraints into the peptide backbone. This rigidity pre-organizes the peptide into a bioactive conformation, significantly increasing its binding affinity to biological targets while simultaneously protecting it from rapid proteolytic degradation [5].
Conclusion
Tetrahydropyran-4-carboxylic acid and its derivatives represent a triumph of rational drug design. By offering a synthetically accessible, metabolically stable, and physicochemically superior alternative to flat aromatics and highly lipophilic cycloalkanes, the THP scaffold empowers medicinal chemists to navigate the complex multi-parameter optimization required in modern therapeutics. As photoredox and late-stage functionalization chemistries continue to mature, the incorporation of THP-4-COOH into novel drug candidates will undoubtedly accelerate.
References
A Commercially viable synthesis of Tetrahydropyran-4-carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications, Vol 8, Issue 1 (2023). Available at: [Link]
Accelerating reaction generality and mechanistic insight through additive mapping. Science, 376(6592) (2022). Available at: [Link]
Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases. Journal of Medicinal Chemistry, ACS (2024). Available at: [Link]
Protocols & Analytical Methods
Method
Application Note: Synthesis of 4-(Carboxymethyl)oxane-4-carboxylic Acid
Here is a comprehensive Application Note and Protocol guide for the synthesis of 4-(Carboxymethyl)oxane-4-carboxylic acid (also known as 4-(Carboxymethyl)tetrahydropyran-4-carboxylic acid). Executive Summary 4-(Carboxyme...
Author: BenchChem Technical Support Team. Date: March 2026
Here is a comprehensive Application Note and Protocol guide for the synthesis of 4-(Carboxymethyl)oxane-4-carboxylic acid (also known as 4-(Carboxymethyl)tetrahydropyran-4-carboxylic acid).
Executive Summary
4-(Carboxymethyl)oxane-4-carboxylic acid (CAS: 90200-35-4) is a critical gem-disubstituted heterocyclic building block. It serves as a bioisostere for gem-dimethyl groups and cyclic amino acids in medicinal chemistry, particularly in the design of integrin inhibitors and peptide mimetics.
This guide outlines a robust, scalable, three-step synthesis starting from commercially available tetrahydro-4H-pyran-4-one . The protocol utilizes a classical Knoevenagel-Michael-Hydrolysis sequence, optimized for high regioselectivity and yield.
Key Chemical Data
Property
Value
IUPAC Name
4-(Carboxymethyl)oxane-4-carboxylic acid
CAS Number
90200-35-4
Molecular Formula
C₈H₁₂O₅
Molecular Weight
188.18 g/mol
Appearance
White to off-white crystalline solid
Solubility
Soluble in DMSO, MeOH, Water (hot); Sparingly soluble in DCM
Retrosynthetic Analysis & Logic
The synthesis is designed to install two carbonyl-based functionalities at the sterically hindered C4 position of the pyran ring.
Disconnection: The target is a succinic acid derivative constrained in a pyran ring.
Precursor Logic: Direct alkylation of tetrahydropyran-4-carboxylic acid is difficult due to electronic repulsion and steric hindrance.
Selected Route: We employ a Knoevenagel condensation to create an activated exocyclic alkene, followed by a Michael addition of cyanide to install the quaternary center. Finally, acid-mediated hydrolysis and decarboxylation yield the target.
Synthetic Pathway Visualization
Caption: Logical flow of the Knoevenagel-Michael-Hydrolysis synthetic route.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 2-cyano-2-(tetrahydro-4H-pyran-4-ylidene)acetate
This step creates the electrophilic acceptor required for the quaternary carbon formation.
Reagents:
Tetrahydro-4H-pyran-4-one (1.0 eq)
Ethyl cyanoacetate (1.1 eq)
Ammonium acetate (0.1 eq) or Piperidine/Acetic Acid (cat.)
Toluene (Solvent, 5-10 volumes)
Protocol:
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
Charge: Add tetrahydro-4H-pyran-4-one (100 mmol), ethyl cyanoacetate (110 mmol), and ammonium acetate (10 mmol) into Toluene (150 mL).
Reaction: Heat the mixture to vigorous reflux (bath temp ~120-130°C). Water will begin to collect in the Dean-Stark trap.
Monitoring: Continue reflux until water evolution ceases (approx. 4–6 hours). Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the ketone.
Workup: Cool to room temperature. Wash the organic phase with water (2 x 50 mL) and brine (1 x 50 mL).
Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: The crude oil usually solidifies upon standing or trituration with cold hexanes. Recrystallize from Ethanol/Hexane if necessary.
Expected Yield: 85–95%
Appearance: White to pale yellow solid.
Step 2: Michael Addition (Formation of the Quaternary Center)
Critical Safety Note: This step involves Cyanide. All operations must be performed in a well-ventilated fume hood. A cyanide antidote kit must be available.
Reagents:
Intermediate A (from Step 1) (1.0 eq)
Potassium Cyanide (KCN) (1.2 eq)
Ethanol (95%) and Water (Solvent mixture)
Protocol:
Setup: Use a 3-neck flask equipped with a thermometer, addition funnel, and efficient stirrer.
Solubilization: Dissolve Intermediate A (50 mmol) in Ethanol (100 mL).
Addition: Dissolve KCN (60 mmol) in minimal Water (15 mL). Add this solution dropwise to the ethanol mixture at room temperature.
Note: The reaction is exothermic. Maintain temperature < 40°C.
Reaction: Stir at room temperature for 2 hours, then warm to 50–60°C for 1 hour to ensure completion.
Quench (Careful): Cool to 0°C. Acidify very carefully with dilute acetic acid or HCl in a fume hood to pH ~5-6 to neutralize excess cyanide (Caution: HCN gas risk if pH drops too low too fast).
Extraction: Remove ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).
Isolation: Dry organics (Na₂SO₄) and concentrate.[1] The product is often a viscous oil (Ethyl 2-cyano-2-(4-cyanotetrahydro-2H-pyran-4-yl)acetate) used directly in the next step.
Step 3: Hydrolysis and Decarboxylation
This step converts the nitrile groups to carboxylic acids, hydrolyzes the ester, and decarboxylates the gem-malonic acid moiety to yield the final gem-acetic/carboxylic acid.
Reagents:
Crude Intermediate B (from Step 2)
Concentrated Hydrochloric Acid (37%) or H₂SO₄ (6M)
Protocol:
Reaction: Suspend the crude intermediate in Concentrated HCl (10 volumes).
Reflux: Heat to reflux (approx. 100–110°C) for 12–18 hours.
Observation: CO₂ evolution will be observed. Solids may precipitate as the reaction proceeds.[2]
Concentration: Concentrate the mixture to dryness under reduced pressure to remove excess acid and water.
Isolation:
Resuspend the residue in a minimum amount of cold water.
Extract with Ethyl Acetate or Ether (continuous extraction may be required due to high polarity).
Alternatively, if the product precipitates from the cold aqueous acid, filter directly.
Purification: Recrystallize from Water or an Acetone/Hexane mixture.
Caption: Operational workflow for the synthesis and purification steps.
Common Pitfalls
Incomplete Decarboxylation: If the ¹H NMR shows a methine proton signal (triplet/doublet) near 3.5-4.0 ppm alongside the methylene signals, the decarboxylation of the malonic intermediate is incomplete. Solution: Resume reflux in concentrated HCl for an additional 6 hours.
Low Yield in Step 2: The Michael addition to the tetrasubstituted alkene can be sluggish. Solution: Ensure the ethanol used is not anhydrous (a small amount of water helps solubilize KCN) or switch to DMF as a solvent.
Product Solubility: The final dicarboxylic acid is quite polar. Solution: Avoid washing the aqueous layer with large volumes of organic solvent during the initial extraction. Use continuous extraction or salting out (NaCl) to improve recovery.
Source: Vogel's Textbook of Practical Organic Chemistry. The general procedure for "Succinic Acid Derivatives via Cyanoacetate" (Lapworth Method).
Context: Standard textbook adaptation for cyclic ketones.
Analogous Tetrahydropyran Synthesis
Source: BenchChem.[1] "Synthesis of Tetrahydropyran-4-carboxylic acid". (Provides context on the stability of the pyran ring under hydrolysis conditions).
Michael Addition Mechanisms
Source: Wikipedia / Organic Chemistry Portal. "Michael Addition Reaction".
Application Notes and Protocols: 4-(Carboxymethyl)oxane-4-carboxylic Acid as a Novel Linker in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide to the application of 4-(carboxymethyl)oxane-4-carboxylic acid as a novel linker in solid-phase peptide syn...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the application of 4-(carboxymethyl)oxane-4-carboxylic acid as a novel linker in solid-phase peptide synthesis (SPPS). The unique structural features of the oxetane ring, such as its polarity and ability to act as a hydrogen bond acceptor, offer potential advantages in modulating the physicochemical properties of synthetic peptides.[1][2] These application notes include a proposed synthesis for an orthogonally protected form of the linker suitable for Fmoc-based SPPS, detailed protocols for its attachment to a solid support, subsequent peptide chain elongation, and final cleavage of the peptide from the resin.
Introduction: The Rationale for an Oxetane-Based Linker
The oxetane moiety, a four-membered cyclic ether, has gained considerable attention in medicinal chemistry for its ability to favorably alter the properties of bioactive molecules.[3][4] It is often used as a bioisostere for gem-dimethyl or carbonyl groups, leading to improvements in aqueous solubility, metabolic stability, and lipophilicity.[3][4][5] The incorporation of an oxetane ring can also induce conformational constraints, which can be beneficial in peptide design. Specifically, oxetane-containing dipeptides have been shown to promote turn structures in linear peptides, facilitating macrocyclization.[6]
By employing 4-(carboxymethyl)oxane-4-carboxylic acid as a linker in SPPS, it is hypothesized that the resulting C-terminal oxetane moiety could enhance the solubility and bioavailability of the synthetic peptide. Furthermore, the rigid, sp3-rich structure of the linker may influence the peptide's conformational ensemble, potentially leading to improved target binding or therapeutic efficacy. This guide provides a comprehensive framework for the synthesis and utilization of this promising new linker.
Synthesis of an Orthogonally Protected Linker
For successful application in Fmoc-based SPPS, 4-(carboxymethyl)oxane-4-carboxylic acid requires orthogonal protection of its two carboxylic acid groups. One carboxyl group will be used for attachment to the solid support, while the other will serve as the anchor point for the first amino acid of the peptide chain. A proposed synthetic route to 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-oxane-4-carboxylic acid mono-tert-butyl ester is outlined below. This strategy ensures that the Fmoc group can be removed under basic conditions for peptide elongation, and the tert-butyl ester is cleaved simultaneously with the peptide from the resin under acidic conditions.
Protocol 2.1: Proposed Synthesis of Fmoc-Protected Oxetane Linker
Mono-esterification: React 4-(carboxymethyl)oxane-4-carboxylic acid with one equivalent of tert-butyl alcohol in the presence of a suitable acid catalyst to yield the mono-tert-butyl ester derivative.
Curtius Rearrangement: The remaining free carboxylic acid is converted to an acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate.
Fmoc Protection: The isocyanate is trapped with 9-fluorenylmethanol to yield the Fmoc-protected amine.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following protocols are based on standard Fmoc/tBu SPPS methodology.[7][8]
3.1. Attachment of the Linker to the Resin
The choice of resin is critical for successful SPPS.[2] For the synthesis of C-terminal carboxylic acids, a resin such as 2-chlorotrityl chloride resin is recommended due to its mild cleavage conditions, which help preserve acid-sensitive side-chain protecting groups.[9]
Protocol 3.1.1: Loading of the Oxetane Linker onto 2-Chlorotrityl Chloride Resin
Swell 1 g of 2-chlorotrityl chloride resin (1.0–2.0 mmol/g) in a suitable SPPS reaction vessel.
Add a solution of 3 equivalents of the mono-protected Fmoc-oxetane linker and 7.5 equivalents of diisopropylethylamine (DIPEA) in dry dichloromethane (DCM) (10 mL/g resin).
Stir the mixture for 30 to 60 minutes at room temperature.
Wash the resin with DMF (three times).
3.2. Peptide Chain Elongation
The peptide chain is assembled in a stepwise manner from the C-terminus to the N-terminus.[7] Each cycle consists of Fmoc deprotection and coupling of the next Fmoc-protected amino acid.
Protocol 3.2.1: Standard Fmoc-SPPS Cycle
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the linker or the previously coupled amino acid.
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Coupling:
Activate the next Fmoc-amino acid (3-5 equivalents) with a suitable coupling reagent such as HBTU/HATU in the presence of a base like DIPEA.
Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
Repeat: Repeat the cycle of deprotection, washing, and coupling for each subsequent amino acid in the peptide sequence.
3.3. Cleavage and Deprotection
The final step is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups.
Protocol 3.3.1: Cleavage from 2-Chlorotrityl Resin
Wash the peptide-resin with DCM and dry under vacuum.
Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common cocktail is TFA/TIS/H2O (95:2.5:2.5).
Add the cleavage cocktail to the resin and gently agitate for 2-4 hours at room temperature.
Filter the resin and collect the filtrate containing the cleaved peptide.
Precipitate the peptide by adding cold diethyl ether.
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
Dry the peptide under vacuum.
Visualization of the Workflow
Caption: Workflow for SPPS using the oxetane linker.
Data Presentation: Expected Physicochemical Modifications
The introduction of the 4-(carboxymethyl)oxane-4-carboxylic acid linker at the C-terminus is anticipated to alter the physicochemical properties of the resulting peptide. The following table provides a hypothetical comparison of a model peptide synthesized with the oxetane linker versus a standard Wang resin.
Property
Model Peptide (Standard Linker)
Model Peptide (Oxetane Linker)
Rationale for Expected Change
Aqueous Solubility
Moderate
High
The polar oxetane ring enhances hydrophilicity.[3][4]
Lipophilicity (LogP)
High
Moderate
The oxetane is less lipophilic than a standard benzyl-type linker.[4]
Metabolic Stability
Susceptible to C-terminal exopeptidases
Potentially Increased
The sterically hindered and non-natural oxetane structure may resist enzymatic degradation.
Conformation
Flexible C-terminus
More constrained C-terminus
The rigid oxetane ring can induce local conformational rigidity.[6]
Conclusion
The use of 4-(carboxymethyl)oxane-4-carboxylic acid as a linker in SPPS presents a novel strategy for the synthesis of peptides with potentially enhanced drug-like properties. The protocols outlined in this guide provide a comprehensive starting point for researchers interested in exploring the benefits of this unique linker. Further studies are warranted to fully characterize the impact of this modification on the biological activity and pharmacokinetic profiles of various peptides.
References
Macrocyclisation of small peptides enabled by oxetane incorporation - PMC. (n.d.).
Macrocyclisation of small peptides enabled by oxetane incorporation - RSC Publishing. (n.d.).
Applications of oxetanes in drug discovery and medicinal chemistry - PMC. (n.d.).
Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. (n.d.).
Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery - Benchchem. (n.g.).
(PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (n.d.).
Oxetanes - Enamine. (n.d.).
Oxetanes: formation, reactivity and total syntheses of natural products - Beilstein Journals. (2025, June 27).
Application Note: Regioselective and Global Esterification of 4-(Carboxymethyl)oxane-4-carboxylic Acid
This Application Note provides a comprehensive technical guide for the esterification of 4-(Carboxymethyl)oxane-4-carboxylic acid (CAS: 90200-35-4), also known as 4-(carboxymethyl)tetrahydropyran-4-carboxylic acid. This...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a comprehensive technical guide for the esterification of 4-(Carboxymethyl)oxane-4-carboxylic acid (CAS: 90200-35-4), also known as 4-(carboxymethyl)tetrahydropyran-4-carboxylic acid. This scaffold features a gem-disubstituted tetrahydropyran ring containing two carboxylic acid groups with distinct steric environments: a hindered tertiary carboxyl attached directly to the ring, and a more accessible primary carboxyl on the acetic acid side chain.
Introduction & Structural Analysis
The molecule 4-(Carboxymethyl)oxane-4-carboxylic acid represents a critical "spiro-like" scaffold used in the synthesis of Gabapentinoid analogues and inhibitors of metalloproteinases. Its chemical utility lies in the differentiation of its two carboxyl groups.
Steric Environment Analysis
C4-COOH (Tertiary Acid): Attached to the quaternary C4 carbon. It is sterically shielded by the tetrahydropyran ring gauche interactions. Esterification requires high activation energy (forcing conditions).
C4-CH₂-COOH (Primary Acid): Attached via a methylene spacer. It rotates freely and is sterically accessible. Esterification proceeds under mild kinetic control.
This steric disparity allows for highly selective transformations. Researchers can target the primary acid for mono-esterification or force the reaction to completion for the diester.
Reaction Engineering & Pathway Map
The following diagram illustrates the logical flow for accessing the Mono-Ester (Primary) versus the Di-Ester (Global), including the Anhydride intermediate pathway which guarantees regioselectivity.
Figure 1: Strategic pathways for the esterification of 4-(Carboxymethyl)oxane-4-carboxylic acid. Path A exploits kinetics for selectivity; Path B utilizes acid chloride activation for global conversion.
Catalyst: Conc. Sulfuric Acid (H₂SO₄) (0.1 eq) or Acetyl Chloride (0.1 eq generated in situ)
Step-by-Step Procedure:
Setup: Charge a flame-dried round-bottom flask with the diacid substrate and a magnetic stir bar.
Solvation: Add anhydrous Methanol (20 mL per gram of substrate). Stir until a suspension or partial solution is formed.
Catalyst Addition: Cool the mixture to 0°C (ice bath). Dropwise add conc. H₂SO₄ (0.1 eq). Note: Alternatively, add Acetyl Chloride (0.1 eq) to the methanol to generate anhydrous HCl in situ.
Reaction: Remove the ice bath and stir at Room Temperature (20-25°C) for 12–16 hours.
Checkpoint: Monitor by TLC or LC-MS. The tertiary acid will remain unreacted at this temperature.
Workup:
Concentrate the methanol under reduced pressure to ~20% volume.
Dilute with Ethyl Acetate and wash with water (2x) to remove the acid catalyst.
Critical: Do not wash with strong base (NaOH) as the product is a carboxylic acid. Wash with Brine.
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. The mono-ester typically crystallizes upon standing or can be used directly.
Protocol B: Global Esterification (Dimethyl Ester)
Objective: Synthesize Dimethyl 4-(carboxymethyl)oxane-4-carboxylate .
Mechanism: Activation via Acid Chloride.[2] The formation of the highly reactive acyl chloride intermediate overcomes the steric hindrance of the tertiary C4-carboxyl group.
step-by-step preparation of 4-(Carboxymethyl)oxane-4-carboxylic acid from precursors
An Application Note for the Synthesis of 4-(Carboxymethyl)oxane-4-carboxylic Acid Abstract This document provides a comprehensive, step-by-step guide for the synthesis of 4-(Carboxymethyl)oxane-4-carboxylic acid, a valua...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for the Synthesis of 4-(Carboxymethyl)oxane-4-carboxylic Acid
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis of 4-(Carboxymethyl)oxane-4-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a two-part process, commencing with the alkylation of diethyl malonate with a suitable 4-substituted tetrahydropyran precursor, followed by the alkaline hydrolysis of the resulting diester intermediate. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and critical process parameters to ensure a successful and reproducible synthesis.
Introduction and Synthetic Strategy
4-(Carboxymethyl)oxane-4-carboxylic acid, also known as (tetrahydropyran-4-yl)malonic acid, incorporates the tetrahydropyran (oxane) motif, a privileged scaffold found in numerous natural products and biologically active molecules.[1] Its geminal dicarboxylic acid structure makes it a versatile intermediate for further chemical elaboration.
The synthetic strategy employed herein is a robust and classical approach rooted in malonic ester synthesis. The core logic involves forming a carbon-carbon bond between the α-carbon of diethyl malonate and the C4 position of a tetrahydropyran ring, followed by the conversion of the ester groups to carboxylic acids.
Retrosynthetic Analysis
The target molecule is disconnected at the Cα-C4 bond, leading back to diethyl malonate and a tetrahydropyran electrophile. The carboxylic acid groups are retrosynthetically traced back to their corresponding ethyl esters.
Caption: Retrosynthetic pathway for the target molecule.
Part I: Synthesis of Diethyl (tetrahydropyran-4-yl)malonate
This initial stage involves the alkylation of diethyl malonate. The reaction proceeds via the formation of a stabilized enolate from diethyl malonate, which then acts as a nucleophile, attacking an electrophilic tetrahydropyran precursor.
Principle of the Reaction
The α-protons of diethyl malonate are acidic (pKa ≈ 13) due to the inductive electron-withdrawing effect of the two adjacent ester carbonyl groups. A strong base, such as sodium ethoxide (NaOEt), is required to quantitatively deprotonate the α-carbon, forming the sodium salt of the diethyl malonate enolate.[2] This enolate then undergoes a classic SN2 reaction with an electrophile like 4-bromotetrahydropyran. The use of a slight excess of diethyl malonate can help minimize potential dialkylation byproducts.[2]
Experimental Protocol
Materials & Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
Molar Ratio
Sodium (Na)
22.99
2.3 g
0.10
1.0
Anhydrous Ethanol
46.07
50 mL
-
-
Diethyl Malonate
160.17
17.6 g (16.7 mL)
0.11
1.1
4-Bromotetrahydropyran
165.03
16.5 g
0.10
1.0
Diethyl Ether
-
As needed
-
-
Saturated NH₄Cl (aq)
-
As needed
-
-
Anhydrous MgSO₄
-
As needed
-
-
Procedure:
Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (2.3 g) in small portions to a flask containing anhydrous ethanol (50 mL) with stirring. Caution: This reaction is highly exothermic and produces flammable hydrogen gas. Ensure proper ventilation and cooling with an ice bath. Allow the reaction to proceed until all the sodium has dissolved completely.[2]
Enolate Formation: Cool the resulting sodium ethoxide solution to room temperature. Add diethyl malonate (17.6 g) dropwise to the stirred solution. A white precipitate of the sodium salt of diethyl malonate may form.[2]
Alkylation: To the stirred suspension of the enolate, slowly add 4-bromotetrahydropyran (16.5 g). The reaction may be gently heated to reflux to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Work-up and Quenching: After the reaction is complete (typically after several hours of reflux), cool the mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (e.g., 3 x 50 mL).
Purification: Combine the organic layers, wash sequentially with water and brine, and then dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
Final Purification: Purify the crude diethyl (tetrahydropyran-4-yl)malonate by vacuum distillation to yield a colorless oil.
Part II: Hydrolysis to 4-(Carboxymethyl)oxane-4-carboxylic Acid
The final step is the saponification of the diester intermediate to the target dicarboxylic acid. This is a fundamental transformation in organic chemistry.[3]
Principle of the Reaction
Base-catalyzed hydrolysis (saponification) is an irreversible process that proceeds via nucleophilic acyl substitution.[3] Hydroxide ions attack the electrophilic carbonyl carbon of each ester group. The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group. The reaction is driven to completion by the deprotonation of the newly formed carboxylic acid by the ethoxide, forming a carboxylate salt. Subsequent acidification with a strong mineral acid is required to protonate the disodium carboxylate salt and precipitate the final dicarboxylic acid product.[1][4]
Experimental Protocol
Materials & Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
Molar Ratio
Diethyl (tetrahydropyran-4-yl)malonate
244.29
24.4 g
0.10
1.0
Sodium Hydroxide (NaOH)
40.00
10.0 g
0.25
2.5
Ethanol
46.07
100 mL
-
-
Water
18.02
100 mL
-
-
Concentrated HCl (aq)
-
As needed
-
-
Procedure:
Reaction Setup: In a round-bottom flask, dissolve diethyl (tetrahydropyran-4-yl)malonate (24.4 g) in a mixture of ethanol (100 mL) and water (100 mL).
Saponification: Add sodium hydroxide pellets (10.0 g) to the solution. Heat the reaction mixture to reflux (approximately 80-90°C) with stirring.
Reaction Monitoring: Monitor the hydrolysis for completion by TLC, observing the disappearance of the starting ester spot. The reaction typically takes several hours.
Solvent Removal: Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure using a rotary evaporator.
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly and carefully acidify the mixture by adding concentrated hydrochloric acid (HCl) dropwise with vigorous stirring until the pH is approximately 1-2. A white precipitate of the dicarboxylic acid will form.
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any inorganic salts.
Drying: Dry the purified 4-(Carboxymethyl)oxane-4-carboxylic acid in a vacuum oven to obtain a white crystalline solid.
Application Note: Chemoselective Coupling & Cyclization of 4-(Carboxymethyl)oxane-4-carboxylic Acid Executive Summary 4-(Carboxymethyl)oxane-4-carboxylic acid (CAS: 90200-35-4), also known as 4-(carboxymethyl)tetrahydro-...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Chemoselective Coupling & Cyclization of 4-(Carboxymethyl)oxane-4-carboxylic Acid
Executive Summary
4-(Carboxymethyl)oxane-4-carboxylic acid (CAS: 90200-35-4), also known as 4-(carboxymethyl)tetrahydro-2H-pyran-4-carboxylic acid, represents a specialized class of gem-disubstituted dicarboxylic acids. Unlike simple linear diacids, this scaffold possesses a quaternary center at the C4 position of the tetrahydropyran (THP) ring, imparting unique steric and electronic properties.
This guide addresses the primary challenge in utilizing this building block: differentiation of the two carboxyl groups. The carboxyl group directly attached to the quaternary center (C4-COOH) is sterically hindered (neopentyl-like), while the carboxymethyl arm (C4-CH₂COOH) is sterically accessible. This steric disparity allows for highly controlled chemoselective functionalization, enabling the synthesis of non-symmetric amides or the deliberate formation of spiro-glutarimides via the Thorpe-Ingold effect .
Chemical Architecture & Reactivity Profile
The molecule contains two distinct electrophilic sites:
Site A (Ring Carboxyl): Directly attached to the quaternary C4. High steric hindrance; lower reactivity toward nucleophiles.
Site B (Acetic Acid Arm): Separated by a methylene spacer. Low steric hindrance; kinetic product in coupling reactions.
Key Reactivity Rules:
Kinetic Control: Mild activation (e.g., EDC/NHS, low temp) favors reaction at Site B .
Thermodynamic Control: High temperatures or dehydrating conditions (e.g., Ac₂O, reflux) drive the formation of the cyclic anhydride , which serves as a gateway to spiro-imides.
Cyclization Tendency: The gem-disubstitution compresses the internal bond angle, significantly accelerating cyclization rates compared to linear analogs (Thorpe-Ingold effect).
Application Workflows
Workflow A: Chemoselective Mono-Amidation
Target: Functionalization of the acetic acid arm (Site B) while leaving the ring carboxyl (Site A) free.
Mechanism:
The reaction relies on the rate difference of activation. By using a bulky coupling reagent and limiting stoichiometry, the accessible acetic acid arm is activated and reacted before the hindered ring acid can participate.
Dissolution: Dissolve 1.0 mmol of 4-(carboxymethyl)oxane-4-carboxylic acid in 5 mL anhydrous DMF.
Base Addition: Add 2.5 mmol (435 µL) of DIPEA. The solution may warm slightly; cool to 0 °C in an ice bath.
Activation: Add 1.0 mmol of HATU. Stir at 0 °C for 15 minutes. Note: Do not exceed 20 minutes to prevent activation of the hindered acid.
Coupling: Dropwise add 0.95 mmol of the target amine (dissolved in 1 mL DMF) over 10 minutes.
Incubation: Allow the mixture to warm to RT and stir for 4 hours.
Quench & Workup: Dilute with 1N HCl (aq) to protonate the unreacted ring carboxylate. Extract with EtOAc.[1] The product (mono-acid, mono-amide) will partition into the organic phase.
Validation: Check LC-MS for Mass [M+H]⁺. A significant M+Amine-H₂O peak indicates success. If M+2(Amine)-2H₂O is observed, reduce HATU to 0.9 equiv.
Workflow B: Spiro-Glutarimide Formation
Target: Formation of 8-oxa-2-azaspiro[4.5]decane-1,3-dione derivatives.
Mechanism:
Direct coupling often fails to yield the imide efficiently. The robust route involves converting the diacid to its cyclic anhydride, followed by reaction with an amine and thermal ring closure.
Intermediate: 2,7-dioxaspiro[4.5]decane-1,6-dione (The cyclic anhydride).
Step-by-Step Procedure:
Anhydride Formation: Suspend 5.0 mmol of the diacid in 10 mL Acetic Anhydride. Heat to 100 °C for 2 hours. The solid will dissolve as the cyclic anhydride forms.
Isolation: Concentrate in vacuo to remove excess Ac₂O and AcOH. The residue is the crude cyclic anhydride (highly reactive). Do not purify on silica.
Amine Addition: Redissolve the residue in 15 mL Toluene. Add 5.5 mmol of the primary amine and 0.5 mL Triethylamine.
Reflux: Attach a Dean-Stark trap (optional) or use molecular sieves. Reflux at 110 °C for 6–12 hours.
Purification: Cool to RT. Wash with 1N HCl and Brine. Crystallization from Hexane/EtOAc is often sufficient due to the high crystallinity of spiro-imides.
Visualizing the Pathways
The following diagram illustrates the bifurcation between kinetic mono-coupling and thermodynamic spiro-cyclization.
Caption: Divergent synthesis pathways: Kinetic control yields the mono-amide (top), while thermal dehydration drives spiro-imide formation (bottom).
Troubleshooting & Critical Parameters
Issue
Probable Cause
Corrective Action
Poor Selectivity (Di-amide formation)
Excess coupling reagent or high temperature.
Strictly maintain 0 °C during activation. Reduce HATU to 0.95 equiv. Ensure amine is added slowly.
Low Yield in Spiro-Cyclization
Incomplete ring closure (stuck at Amic Acid).
Increase reaction temperature (switch from THF to Toluene/Xylene). Add a water scavenger (Dean-Stark or MgSO₄).
Product Solubility
High polarity of the mono-acid/mono-amide.
Avoid ether extractions. Use n-Butanol or DCM/iPrOH (3:1) for extraction from aqueous phase.
NMR Confusion
Conformational locking of the THP ring.
The THP ring protons may appear as complex multiplets due to the rigid spiro-center. High-temp NMR (DMSO-d6 at 80°C) can simplify spectra.
Application Notes & Protocols: Polymerization of Oxetane-4-Carboxylic Acid Derivatives for Advanced Biomedical Applications
Introduction: The Strategic Value of Functional Polyoxetanes Oxetanes, four-membered cyclic ethers, are a valuable class of monomers for ring-opening polymerization (ROP), yielding polyether backbones with unique propert...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of Functional Polyoxetanes
Oxetanes, four-membered cyclic ethers, are a valuable class of monomers for ring-opening polymerization (ROP), yielding polyether backbones with unique properties. The inherent ring strain (approximately 107 kJ/mol) provides a strong thermodynamic driving force for polymerization, which typically proceeds via a cationic mechanism.[1] For researchers in drug development and materials science, the true potential of polyoxetanes is unlocked through the incorporation of functional pendant groups.
This guide focuses specifically on derivatives of oxetane-4-carboxylic acid. The resulting polymers, bearing carboxylic acid moieties, are highly sought after as scaffolds for drug delivery, tissue engineering, and bioconjugation.[2][3] The pendant carboxyl groups serve as versatile handles for covalently attaching therapeutic agents, targeting ligands, or solubility enhancers like polyethylene glycol (PEG), transforming the polymer from a passive carrier into an intelligent therapeutic system.[3][4]
However, the direct polymerization of oxetane-4-carboxylic acid presents a significant chemical challenge. The acidic proton can interfere with cationic initiators, while the carboxyl group itself can act as a nucleophile, leading to uncontrolled initiation, chain transfer, or termination. Furthermore, many oxetane-carboxylic acids are prone to intramolecular isomerization, forming lactones, especially under acidic or heated conditions.
This document provides a comprehensive overview and detailed protocols for a robust "protect-polymerize-deprotect" strategy, enabling the synthesis of well-defined poly(oxetane-4-carboxylic acid).
The "Protect-Polymerize-Deprotect" Strategy: A Workflow for Success
To circumvent the inherent reactivity of the carboxylic acid, a protection strategy is essential. The acid is first converted to a more inert derivative, typically an ester, which is compatible with cationic ring-opening polymerization (CROP) conditions. Following polymerization, the ester groups are hydrolyzed to regenerate the carboxylic acid functionality on the polymer side chains.
Caption: The protect-polymerize-deprotect workflow.
Cationic Ring-Opening Polymerization (CROP): Mechanism and Control
CROP of oxetanes is the most common and efficient method for producing high molecular weight polymers.[5] The reaction proceeds through a tertiary oxonium ion at the propagating chain end.
The Polymerization Mechanism
The polymerization involves three key stages: initiation, propagation, and termination.
Initiation: A Lewis acid (e.g., BF₃·OEt₂) or a strong protic acid activates the oxygen atom of the oxetane monomer, creating a highly reactive tertiary oxonium ion.
Propagation: The propagation proceeds via an Sₙ2-type nucleophilic attack of a monomer molecule on the α-carbon of the cyclic oxonium ion at the growing chain end.[6] This is known as the Active Chain End (ACE) mechanism.[7][8] The ring opens, regenerating the oxonium ion at the new chain end for the next monomer addition.
Termination/Chain Transfer: The reaction can be terminated by nucleophiles (e.g., water, alcohols) intentionally added to quench the reaction or present as impurities.[8] Chain transfer to the polymer backbone can also occur, leading to branched structures.
Caption: Key stages of Cationic Ring-Opening Polymerization.
Controlling Polymer Properties
Achieving a well-defined polymer with a predictable molecular weight and narrow molecular weight distribution (polydispersity index, PDI) requires careful control over reaction parameters.
Parameter
Rationale & Expert Insight
Typical Range
Monomer:Initiator Ratio
In a controlled ("living") polymerization, the number-average molecular weight (Mn) is directly proportional to the initial monomer-to-initiator molar ratio.[8] A higher ratio leads to a higher molecular weight.
50:1 to 500:1
Solvent Choice
The solvent must be anhydrous and non-nucleophilic to prevent premature termination. Dichloromethane (DCM) is common, but 1,4-dioxane can suppress side reactions and lead to better control.[8][9]
Anhydrous DCM, 1,4-Dioxane
Temperature
Lower temperatures (e.g., 0 °C) are often used to slow down the reaction rate, suppress side reactions like backbiting (formation of cyclic oligomers), and afford better control over the polymerization.[6]
-20 °C to 25 °C
Reagent Purity
Water and other protic impurities are potent terminating agents in CROP. Monomers must be distilled over a drying agent (e.g., CaH₂), and solvents must be rigorously dried. All glassware should be flame-dried under vacuum.[8]
< 10 ppm H₂O
Experimental Protocols
Disclaimer: These protocols are based on established procedures for substituted oxetanes.[5][6] Optimization for specific derivatives of oxetane-4-carboxylic acid may be necessary. All operations should be performed by trained personnel using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Protocol 1: CROP of Ethyl Oxetane-4-Carboxylate
This protocol details the synthesis of poly(ethyl oxetane-4-carboxylate) using boron trifluoride diethyl etherate (BF₃·OEt₂) as the initiator.
Materials & Reagents:
Reagent/Material
Specification
Supplier Example
Ethyl oxetane-4-carboxylate
>98%, anhydrous
Commercially available
Boron trifluoride diethyl etherate (BF₃·OEt₂)
Redistilled
Sigma-Aldrich
Dichloromethane (DCM)
Anhydrous, >99.8%
Acros Organics
Methanol (MeOH)
Anhydrous
Fisher Scientific
Diethyl ether
ACS Grade
VWR
Flame-dried Schlenk flask with stir bar
100 mL
Chemglass
Syringes and needles
Gas-tight
Hamilton
| Inert gas supply | Nitrogen or Argon, >99.99% | Airgas |
Step-by-Step Procedure:
Glassware Preparation: Flame-dry a 100 mL Schlenk flask containing a magnetic stir bar under high vacuum and backfill with dry nitrogen. Maintain a positive nitrogen pressure throughout the experiment.
Reagent Setup: Transfer 40 mL of anhydrous DCM to the flask via cannula or a dry syringe.
Monomer Addition: Add ethyl oxetane-4-carboxylate (e.g., 5.0 g, 34.7 mmol) to the flask via syringe.
Reaction Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
Initiation: Prepare a stock solution of BF₃·OEt₂ in anhydrous DCM (e.g., 1 M). Swiftly inject the required amount of initiator solution (e.g., 0.35 mL for a 100:1 monomer:initiator ratio) into the vigorously stirred monomer solution.
Expert Note: Fast and efficient initiation is crucial for achieving a narrow PDI. A slow addition can lead to chains starting at different times.[8]
Polymerization: Allow the reaction to proceed at 0 °C. Monitor the reaction progress by periodically taking aliquots and analyzing them by ¹H NMR (disappearance of monomer peaks) or by observing the increase in viscosity of the solution. A typical reaction time is 4-24 hours.
Quenching: Terminate the polymerization by adding 2 mL of anhydrous methanol to the reaction mixture. The methanol acts as a nucleophile to quench the active cationic chain ends.
Purification & Isolation:
a. Warm the solution to room temperature and concentrate it under reduced pressure using a rotary evaporator.
b. Dissolve the viscous crude polymer in a minimal amount of DCM (approx. 10 mL).
c. Precipitate the polymer by adding the solution dropwise into a large volume of cold diethyl ether (approx. 400 mL) with vigorous stirring.
d. Isolate the white, fibrous polymer by filtration or decantation.
e. Redissolve and re-precipitate the polymer two more times to ensure the removal of unreacted monomer and initiator residues.
Drying: Dry the final polymer product in a vacuum oven at room temperature to a constant weight.
Protocol 2: Deprotection to Poly(oxetane-4-carboxylic acid)
This protocol describes the base-catalyzed hydrolysis of the polyester to yield the final functional polymer.
Step-by-Step Procedure:
Dissolution: Dissolve the dried poly(ethyl oxetane-4-carboxylate) (e.g., 4.0 g) in a suitable solvent like 1,4-dioxane or a THF/water mixture (80 mL).
Hydrolysis: Add a solution of sodium hydroxide (e.g., 2.0 g, 50 mmol, in 20 mL of water) to the polymer solution.
Reaction: Heat the mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction by FT-IR, observing the disappearance of the ester carbonyl peak (~1735 cm⁻¹) and the appearance of the carboxylate salt peak.
Acidification: Cool the solution to 0 °C and carefully acidify to pH ~2 by the dropwise addition of 1 M HCl. The sodium salt of the polymer will precipitate as the free carboxylic acid polymer.
Purification & Isolation:
a. Isolate the precipitated polymer by centrifugation or filtration.
b. Wash the polymer repeatedly with deionized water to remove salts. Dialysis against deionized water is a highly effective method for purification.
Drying: Lyophilize (freeze-dry) the purified polymer to obtain a fluffy, white solid.
Troubleshooting Common Issues
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Polymer Yield
Inactive initiator; presence of impurities (water); incorrect temperature.
Use a fresh bottle of initiator. Rigorously dry all monomers, solvents, and glassware. Ensure the reaction is performed under a strict inert atmosphere.[8]
Broad PDI (>1.5)
Slow initiation relative to propagation; chain transfer reactions.
Ensure rapid injection of the initiator into a well-stirred solution. Consider using a more non-polar solvent like 1,4-dioxane to minimize chain transfer.[8][9]
Low Molecular Weight
Incorrect monomer:initiator ratio; premature termination by impurities.
Accurately calculate and dispense the initiator. Re-purify all reagents to remove any potential terminating species.
Incomplete Deprotection
Insufficient base or reaction time; steric hindrance.
Increase the excess of NaOH and/or prolong the reaction time. Increase the reaction temperature if the polymer is stable.
Conclusion
The synthesis of poly(oxetane-4-carboxylic acid) via a "protect-polymerize-deprotect" strategy is a powerful method for creating advanced functional materials. The pendant carboxylic acid groups provide a versatile platform for the development of sophisticated drug delivery systems, bioconjugates, and hydrogels.[2][4] By carefully controlling the cationic ring-opening polymerization conditions and ensuring high reagent purity, researchers can produce well-defined polymers tailored for cutting-edge biomedical applications.
References
Macromolecules. (2008). Cationic Ring-Opening Polymerization of Oxetane via a Non-Steady-State Controlled Polymerization Process: A Comparison of Initiators Yielding Living and Nonliving Polymers. ACS Publications.
RadTech. Cationic Photopolymerization of 3- Benzyloxymethyl -3-ethyl-oxetane.
ResearchGate. Cationic ring opening polymerization of oxetane proceeds through the activated chain end (ACE) and activated monomer (AM) mechanisms.
ResearchGate. Cationic Ring-Opening Polymerization of Oxetane via a Non-Steady-State Controlled Polymerization Process: A Comparison of Initiators Yielding Living and Nonliving Polymers | Request PDF.
Benchchem. Application Notes and Protocols: Ring-Opening Polymerization of 2,2,3-trimethyl-3-oxetanol.
Benchchem. Identifying side reactions in cationic polymerization of substituted oxetanes.
Google Patents. US9421276B2 - Clickable polyoxetane carrier for drug delivery.
An effective protocol for the synthesis enantiomerically pure 4-substituted oxetane-2-ones. (n.d.).
PMC. (2020). Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates.
Benchchem. Technical Support Center: Managing the Induction Period in Cationic Polymerization of Oxetanes.
ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews.
ResearchGate. Synthesis of Polymers with Well-Defined Structures by Novel Ring-Opening Reactions of Oxetanes | Request PDF.
RadTech. Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers.
Functionalized Polymers in Pharmaceutical Therapies. (n.d.).
Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. (n.d.).
ResearchGate. Common oxetane derivatives used in cationic ring-opening polymerization.
Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products.
ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
NIH. (n.d.). Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC.
Wikipedia. Polyoxetane.
Semantic Scholar. (2021). Functionalized Particles Designed for Targeted Delivery.
Applications of Functionalized Graphene Oxide in Drug Delivery and Biomedical Imaging. (n.d.).
improving yield in the synthesis of 4-(Carboxymethyl)oxane-4-carboxylic acid
Welcome to the Technical Support Center for the synthesis of 4-(Carboxymethyl)oxane-4-carboxylic acid (CAS 90200-35-4), also known as 4-(carboxymethyl)tetrahydro-2H-pyran-4-carboxylic acid. This compound is a critical 1,...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 4-(Carboxymethyl)oxane-4-carboxylic acid (CAS 90200-35-4), also known as 4-(carboxymethyl)tetrahydro-2H-pyran-4-carboxylic acid. This compound is a critical 1,1-disubstituted cyclic diacid intermediate, structurally analogous to the precursors used in the synthesis of gabapentin and related neuroactive APIs[1].
Because the target molecule features a highly sterically hindered quaternary carbon at the C4 position of the oxane ring, researchers frequently encounter yield-limiting bottlenecks during condensation, nucleophilic addition, and hydrolysis. This guide is designed to troubleshoot the classic three-step synthetic sequence (Knoevenagel Condensation → Michael Addition → Hydrolysis/Decarboxylation) to help you maximize your isolated yield.
Synthetic Workflow Overview
Fig 1. Three-step synthetic workflow for 4-(Carboxymethyl)oxane-4-carboxylic acid.
Phase 1: Knoevenagel Condensation Troubleshooting
Q: Why is the conversion of tetrahydro-4H-pyran-4-one stalling at 60-70% despite adding excess ethyl cyanoacetate?A: The Knoevenagel condensation is an equilibrium-driven reaction that produces water as a byproduct. If water is not continuously removed from the reaction matrix, the system reaches thermodynamic equilibrium, stalling conversion[2].
Causality & Fix: Do not rely on standard reflux. You must use a Dean-Stark apparatus with a solvent that forms a low-boiling azeotrope with water (e.g., toluene). By physically trapping the water, Le Chatelier's principle drives the enolate addition and subsequent dehydration to completion. Ensure your piperidine/glacial acetic acid catalyst system is freshly prepared, as the in-situ generated piperidinium acetate is the active proton-shuttling species.
Phase 2: Michael Addition Troubleshooting
Q: I am observing significant amounts of the starting alkene after the Michael addition of cyanide. How can I drive this to completion?A: The addition of a cyanide nucleophile to the highly conjugated ethyl 2-cyano-2-(tetrahydro-4H-pyran-4-ylidene)acetate is a reversible process. High temperatures heavily favor the retro-Michael reaction, pushing the equilibrium back toward the starting alkene.
Causality & Fix: Strict temperature control is mandatory. Maintain the reaction strictly between 40–50 °C. Exceeding 60 °C will exponentially increase the rate of the retro-Michael cleavage. Utilize a biphasic or mixed solvent system (e.g., EtOH/H2O) to ensure the complete dissolution of the inorganic cyanide salt (KCN/NaCN) while keeping the organic intermediate solubilized, maximizing the effective collision rate at lower temperatures.
Q: After hydrolysis, my NMR shows a mixture of the desired diacid and a primary amide intermediate. Why is the hydrolysis incomplete?A: The cyano group attached directly to the C4 position of the oxane ring is exceptionally sterically hindered by the adjacent axial protons of the pyran ring. Standard basic or mild acidic hydrolysis will stall at the primary amide stage because the tetrahedral intermediate formed during water attack is too bulky[1].
Causality & Fix: You must subject the intermediate to harsh acidic conditions (e.g., 12M HCl or 50% H2SO4) and extend the reflux time to 48–72 hours. The high concentration of hydronium ions continuously protonates the nitrile/amide oxygen, rendering the sterically shielded carbon sufficiently electrophilic to force the addition of water.
Q: How do I ensure complete decarboxylation of the malonic acid intermediate?A: During the hydrolysis step, the -CH(CN)COOEt group converts into a malonic acid derivative [-CH(COOH)2]. Malonic acids require significant thermal energy to achieve the 6-membered cyclic transition state necessary for decarboxylation.
Fix: Ensure the hydrolysis mixture is maintained at a vigorous, rolling reflux (>105 °C). The loss of CO₂ is spontaneous under these conditions, but if the temperature drops, the intermediate malonic acid will persist.
Quantitative Data Summary: Reaction Optimization Parameters
Synthesis Step
Critical Parameter
Sub-optimal Condition
Optimized Condition
Expected Yield Increase
1. Knoevenagel
Water Removal
Standard Reflux
Dean-Stark Trap (Toluene)
+20% to 25%
2. Michael Add.
Temperature
>60 °C (Induces Retro-Michael)
40–50 °C
+25% to 30%
3. Hydrolysis
Acid Conc. & Time
6M HCl, 12 hours
12M HCl, 48–72 hours
+40% (Amide to Acid)
Self-Validating Experimental Protocols
Protocol 1: Knoevenagel Condensation
Charge a reaction vessel with tetrahydro-4H-pyran-4-one (1.0 eq), ethyl cyanoacetate (1.1 eq), and toluene (5 volumes relative to the ketone).
Add piperidine (0.05 eq) and glacial acetic acid (0.05 eq).
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
Heat to a vigorous reflux (approx. 110 °C) to azeotropically remove water.
Self-Validation Checkpoint: Monitor the water collection in the Dean-Stark trap. The reaction is complete only when the theoretical volume of water (1.0 eq) is collected (typically 4–6 hours). Confirm by TLC (Hexane:EtOAc 8:2); the ketone spot (which stains strongly with KMnO₄) should be entirely absent.
Cool to room temperature, wash the organic layer with 1M HCl, then saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the alkene intermediate.
Protocol 2: Acidic Hydrolysis and Decarboxylation
Suspend the dicyano/cyanoester intermediate (1.0 eq) from Phase 2 in 12M HCl (10 volumes).
Heat the mixture to a vigorous reflux (105–110 °C).
Self-Validation Checkpoint 1 (24h): Sample the reaction mixture, neutralize a micro-aliquot, and analyze via LC-MS. The presence of a mass peak corresponding to the primary amide intermediate indicates incomplete nitrile hydrolysis.
Continue refluxing for an additional 24–48 hours (total 48–72h) until the amide intermediate is <2% by LC-MS.
Self-Validation Checkpoint 2 (End of Reaction): Analyze the crude mixture by ¹³C NMR. The complete disappearance of the nitrile carbon (~115 ppm) and the ester/amide carbonyls (~165 ppm), replaced by two distinct carboxylic acid carbonyls (~175–180 ppm), confirms successful hydrolysis and decarboxylation.
Cool the mixture to 0 °C to precipitate the target diacid. Filter, wash with ice-cold water, and dry under vacuum. Recrystallize from EtOAc/Hexanes if >98% purity is required.
References
US4024175A - Cyclic amino acids
Source: Google P
Synthesis and characterization of novel aminopropylated fly ash catalyst and its beneficial application in base catalyzed Knoevenagel condensation reaction
Source: ResearchGate[Link]
Technical Support Center: Solving Solubility Challenges for 4-(Carboxymethyl)oxane-4-carboxylic acid
Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 4-(Carboxymethyl)oxane-4-carboxylic acid (CAS: 90200-35-4). This resource is designed for researchers, scientists, and drug dev...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-(Carboxymethyl)oxane-4-carboxylic acid (CAS: 90200-35-4). This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility issues encountered with this compound in aqueous media. Our approach is rooted in fundamental chemical principles to provide robust and reproducible solutions.
Part 1: Foundational Understanding (FAQ)
This section addresses the fundamental properties of 4-(Carboxymethyl)oxane-4-carboxylic acid that govern its solubility.
Q1: What are the key structural features of 4-(Carboxymethyl)oxane-4-carboxylic acid that influence its solubility?
A: 4-(Carboxymethyl)oxane-4-carboxylic acid is a dicarboxylic acid with the molecular formula C8H12O5.[1] Its structure consists of a central, non-polar oxane (tetrahydropyran) ring.[2] Critically, it possesses two carboxylic acid (-COOH) groups attached to the same carbon atom. These acidic groups are the primary drivers of its pH-dependent solubility. While the carboxyl groups can engage in hydrogen bonding with water, the overall carbon count (eight carbons) and the relatively non-polar core suggest that the neutral form of the molecule will have limited solubility in water.
Q2: I've tried dissolving the compound in deionized water at room temperature with little success. Is this expected?
A: Yes, this is entirely expected. In its neutral (protonated) state at a neutral pH (~7), 4-(Carboxymethyl)oxane-4-carboxylic acid is a weak acid and is likely to be poorly soluble in water. The hydrophobic character of its carbon backbone dominates its behavior.[3] Significant enhancement of aqueous solubility is typically achieved by converting the carboxylic acid groups into their corresponding carboxylate salt forms, which are ionic and much more hydrophilic.[4][5]
Q3: Why is understanding the pKa values of this compound so critical for solubilization?
A: The pKa is the pH at which a functional group is 50% ionized (deprotonated) and 50% non-ionized (protonated). As a dicarboxylic acid, this compound will have two distinct pKa values (pKa1 and pKa2), one for each carboxylic acid group.
Below pKa1: Both carboxyl groups are fully protonated (-COOH). The molecule is neutral and exhibits its lowest aqueous solubility.
Between pKa1 and pKa2: The first carboxyl group is deprotonated (-COO⁻), while the second remains protonated (-COOH). The molecule is a mono-anion, and solubility increases.
Above pKa2: Both carboxyl groups are deprotonated (-COO⁻). The molecule is a di-anion, and it is in this form that it will achieve its maximum aqueous solubility.[6][7]
Therefore, to effectively dissolve this compound, the pH of the aqueous solution must be raised significantly above its second pKa value to ensure complete deprotonation and formation of the highly soluble dicarboxylate salt.[7][8]
Part 2: Troubleshooting and Solubilization Protocols
This section provides step-by-step guidance to systematically address solubility challenges.
Q4: My compound is not dissolving in water. What is the most effective first step?
A: The primary and most effective strategy is pH adjustment . By adding a base, you deprotonate the carboxylic acid groups to form a highly soluble salt.[9][10] This is a standard and robust technique for acidic compounds.[4]
Underlying Principle: Acid-Base Chemistry
The dissolution process is an equilibrium. By adding a base (e.g., NaOH), you introduce hydroxide ions (OH⁻), which react with the acidic protons (H⁺) of the carboxyl groups. According to Le Châtelier's principle, this removes a product from the equilibrium, shifting the reaction towards the formation of the deprotonated, charged, and highly water-soluble carboxylate salt.[5][8]
Caption: pH-dependent equilibrium of the dicarboxylic acid.
Experimental Protocol: Preparation of a Stock Solution via pH Adjustment
Objective: To prepare a 100 mM aqueous stock solution of 4-(Carboxymethyl)oxane-4-carboxylic acid.
1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
Calibrated pH meter
Volumetric flask
Magnetic stirrer and stir bar
Procedure:
Weigh Compound: Weigh out 188.18 mg of the compound for a final volume of 10 mL (or scale as needed).
Add Water: Add the powder to the volumetric flask. Add approximately 70-80% of the final desired volume of water (e.g., 7-8 mL for a 10 mL final volume).
Initiate Stirring: Place the flask on a magnetic stirrer and begin stirring. You will observe a suspension or slurry.
Adjust pH: Begin adding the 1 M NaOH solution dropwise while continuously monitoring the pH. The solid material will start to dissolve as the pH increases.
Target pH: Continue adding base until all the solid has completely dissolved and the solution is clear. A common target pH for ensuring dicarboxylic acids are fully deprotonated is ≥ 9.0.
Final Volume: Once the compound is fully dissolved, carefully add water to reach the final target volume (e.g., 10 mL).
Final pH Check: Measure and record the final pH of the stock solution.
Sterile Filtration (Optional): If for cell culture or other sterile applications, filter the final solution through a 0.22 µm syringe filter.
Trustworthiness Check: The clarity of the final solution and a stable, basic pH are indicators of successful solubilization via salt formation.
Table 1: Relationship Between pH and Expected Solubility
pH Range
Dominant Species
Expected Aqueous Solubility
< pKa1
Fully Protonated (Neutral)
Very Low
pKa1 – pKa2
Mono-anion
Moderate / Increasing
> pKa2
Di-anion (Salt Form)
High / Maximum
Q5: My experimental conditions are pH-sensitive and I cannot use a highly basic solution. What is the alternative?
A: In this scenario, the use of co-solvents is the recommended approach. A co-solvent is a water-miscible organic solvent that, when mixed with water, reduces the overall polarity of the solvent system, making it more favorable for dissolving less polar compounds.[11][][13]
Underlying Principle: Polarity Reduction
Water is a highly polar solvent with a strong hydrogen-bonding network. This network tends to exclude non-polar molecules. Co-solvents disrupt this network, effectively lowering the dielectric constant of the medium and reducing the energy required to create a cavity for the solute molecule, thereby increasing solubility.[][13]
Experimental Protocol: Preparation using a Water/DMSO Co-solvent System
Objective: To prepare a 10 mM stock solution in a 90:10 Water:DMSO mixture.
Materials:
4-(Carboxymethyl)oxane-4-carboxylic acid
Dimethyl sulfoxide (DMSO), cell culture or molecular biology grade
High-purity water
Vortex mixer and/or sonicator
Procedure:
Weigh Compound: Weigh the required amount of the compound into a suitable tube.
Dissolve in Co-solvent: Add the pure co-solvent (e.g., DMSO) first to dissolve the compound completely. Gentle warming (to 30-40°C) or brief sonication can assist.[11]
Add Aqueous Phase: Once fully dissolved in the organic co-solvent, slowly add the aqueous component (water or buffer) while vortexing to prevent precipitation.
Observe for Clarity: Ensure the final solution remains clear. If precipitation occurs, a higher percentage of the co-solvent may be required.
Troubleshooting: If your compound precipitates when adding the co-solvent stock to a larger aqueous buffer volume, it indicates that the final concentration of the co-solvent is too low to maintain solubility. You may need to increase the percentage of co-solvent in your final experimental medium.
Table 2: Common Co-solvents for Biological Research
Co-solvent
Typical Starting Conc. (%)
Notes
DMSO
1-10%
Highly effective but can be toxic to some cells at >0.5%.[11]
Ethanol
5-20%
Generally less toxic than DMSO but may be less effective.
PEG 400
10-30%
Polyethylene glycol 400 is often used in formulation development.[]
Propylene Glycol
10-40%
Another common excipient with a good safety profile.[]
Part 3: Advanced Topics and Workflow
Q6: I've dissolved my compound, but how can I be sure of its concentration and stability?
A: For rigorous quantitative work, it is best practice to experimentally determine the solubility and stability.
Protocol: Solubility Determination by Shake-Flask Method
Add Excess Solid: Add an excess amount of the solid compound to a known volume of your chosen solvent (e.g., water, buffer at a specific pH).
Equilibrate: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure the solution reaches saturation.[11]
Separate Phases: Allow the undissolved solid to settle.
Sample and Filter: Carefully take a sample from the clear supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining microcrystals.[11]
Quantify: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Troubleshooting Workflow Diagram
This diagram provides a logical path for troubleshooting solubility issues.
Caption: A logical workflow for solving solubility issues.
References
Al-Obaidi, H., & Buckton, G. (2009). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University. Retrieved February 23, 2026, from [Link]
4-(carboxymethyl)oxane-4-carboxylic acid (C8H12O5). (n.d.). PubChemLite. Retrieved February 23, 2026, from [Link]
Bansal, A. K., & Kumar, L. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed. Retrieved February 23, 2026, from [Link]
Product Class 3: Carboxylic Acid Salts. (n.d.). Science of Synthesis. Retrieved February 23, 2026, from [Link]
4-(carboxymethyl)oxane-4-carboxylic acid. (n.d.). MilliporeSigma. Retrieved February 23, 2026, from [Link]
Sopyan, I., et al. (2022). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity. Molecular Pharmaceutics. Retrieved February 23, 2026, from [Link]
Drug Dissolution Enhancement by Salt Formation. (2018). Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved February 23, 2026, from [Link]
Randel, L. A., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved February 23, 2026, from [Link]
Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023). Pharma's Almanac. Retrieved February 23, 2026, from [Link]
Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. (n.d.). Pearson. Retrieved February 23, 2026, from [Link]
pH and Solubility. (n.d.). Fiveable. Retrieved February 23, 2026, from [Link]
4-Methoxyoxane-4-carboxylic acid. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]
Dicarboxylic acid solubility. (2023, January 5). Reddit. Retrieved February 23, 2026, from [Link]
Given the data in Problem 47:b. What pH would you make the water... (n.d.). Pearson. Retrieved February 23, 2026, from [Link]
Oxane-4-carboxylic acid. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]
Methods for improving the aqueous solubility of water-insoluble or... (n.d.). Google Patents.
Novel Regenerated Solvent Extraction Processes for the Recovery of Carboxylic Acids or Ammonia from Aqueous Solutions Part I. (n.d.). eScholarship.org. Retrieved February 23, 2026, from [Link]
Recovery of carboxylic acids from water by precipitation from organic solutions. (n.d.). Google Patents.
Physical Properties of Carboxylic Acids. (2022, September 15). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (1991, October 31). OSTI.GOV. Retrieved February 23, 2026, from [Link]
Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 23, 2026, from [Link]
Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. (2018). Asian Journal of Pharmacy and Technology. Retrieved February 23, 2026, from [Link]
Al-Hamidi, H., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Retrieved February 23, 2026, from [Link]
How does pH affect water solubility of organic acids (or acids in general)? (2012, February 27). Reddit. Retrieved February 23, 2026, from [Link]
Solubility of Various Carboxylic Acids and Corresponding Sodium Salts... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
recrystallization solvents for 4-(Carboxymethyl)tetrahydropyran-4-carboxylic acid
Welcome to the Technical Support Center for Advanced API Intermediates. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with purifying 4-(Carbo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Advanced API Intermediates. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with purifying 4-(Carboxymethyl)tetrahydropyran-4-carboxylic acid (CAS: 90200-35-4).
This cyclic diacid is a critical building block in the synthesis of tetrahydropyran-based GABA analogs (such as next-generation gabapentinoids) [1]. Because of the tetrahydropyran ring's ether oxygen, this molecule exhibits unique hydrogen-bonding behaviors and polarity differences compared to its purely carbocyclic cousin, 1,1-cyclohexanediacetic acid.
Below, you will find a comprehensive, causality-driven guide to solvent selection, step-by-step recrystallization protocols, and a troubleshooting FAQ to ensure high-yield, high-purity recovery.
Selecting the correct solvent system is a balance between thermodynamic solubility and kinetic crystal growth. The table below summarizes the quantitative and qualitative parameters for the most effective solvent systems used for this diacid.
Steep solubility curve; selectively rejects mono-acid and colored impurities [2].
Water / Isopropanol
1 : 0.5
~7.0 (Mixed)
65 - 75%
>98.0%
Excellent for removing heavy inorganic salt loads from upstream hydrolysis.
Standard Operating Protocols (SOPs)
Every protocol below is designed as a self-validating system . By monitoring specific visual cues (cloud points, clear points), you can confirm the thermodynamic state of your crystallization in real-time.
Best for: Routine purification of crude material with organic impurities.
Dissolution: Suspend the crude 4-(Carboxymethyl)tetrahydropyran-4-carboxylic acid in Ethyl Acetate (3 mL per gram of crude). Heat the mixture to 70°C under gentle reflux until complete dissolution is achieved.
Hot Filtration: Pass the hot solution through a pre-warmed fritted funnel (porosity 3) to remove any insoluble inorganic salts. Causality: Removing heterogeneous nucleation sites prevents the premature precipitation of impurities.
Anti-Solvent Addition (Cloud Point Titration): While maintaining the filtrate at 65°C, add Heptane dropwise (approx. 2 to 3 mL/g). Stop immediately when the solution becomes faintly turbid (the cloud point).
Equilibration & Seeding: Add 1-2 mg of pure seed crystals. Hold the temperature at 65°C for 15 minutes. Self-Validation: If the turbidity clears entirely, you are undersaturated; add 0.5 mL more Heptane. If the mixture separates into two liquid layers (oils out), you are over-saturated; add 0.5 mL EtOAc to return to a single phase.
Controlled Cooling: Cool the vessel linearly to 5°C at a rate of 0.5°C/min. Causality: A slow cooling rate ensures molecules have time to orient into the crystal lattice, preventing the entrapment of mother liquor.
Isolation: Filter the resulting crystalline solid under vacuum. Wash the filter cake with a cold (0°C) mixture of EtOAc/Heptane (1:2 v/v). Dry under vacuum at 45°C for 12 hours.
Protocol B: Cooling Crystallization (MIBK)
Best for: High-recovery purification rejecting mono-amide or mono-acid byproducts.
Dissolution: Suspend the crude diacid in Methyl Isobutyl Ketone (4 mL/g). Heat to 85°C until a clear solution forms.
Hot Filtration: Filter the hot solution to remove particulates.
Cooling: Cool the solution slowly to 20°C over 3 hours. Causality: MIBK has a highly temperature-dependent solubility profile for cyclic diacids [2]. The moderate polarity of MIBK perfectly balances the hydrogen-bonding needs of the carboxylic acids and the tetrahydropyran oxygen.
Isolation: Filter the slurry, wash with cold MIBK (1 mL/g), and dry under vacuum at 50°C.
Process Workflows & Troubleshooting Visualizations
Workflow for the recrystallization of 4-(Carboxymethyl)tetrahydropyran-4-carboxylic acid.
Logical troubleshooting decision tree for resolving liquid-liquid phase separation (oiling out).
Frequently Asked Questions (Troubleshooting)
Q: Why is my product "oiling out" (forming a second liquid phase) instead of crystallizing?A: Oiling out occurs when the melting point of the solute is depressed below the temperature of the solvent system, causing it to separate as an amorphous liquid rather than a solid crystal. Because 4-(Carboxymethyl)tetrahydropyran-4-carboxylic acid forms extensive intermolecular hydrogen-bonded dimers, a rapid drop in solvent polarity (e.g., adding Heptane too fast) prevents the molecules from arranging into a lattice.
Solution: Reheat the mixture until the oil dissolves, add 5-10% more of the "good" solvent (EtOAc), and cool at a much slower rate (0.2°C/min). Introduce seed crystals just below the clear point.
Q: How does the tetrahydropyran ring affect solubility compared to standard cyclic diacids?A: The ether oxygen in the tetrahydropyran ring acts as a hydrogen-bond acceptor. This makes the molecule slightly more polar and hydrophilic than its carbocyclic analog (1,1-cyclohexanediacetic acid). Consequently, it has a higher solubility in protic solvents like alcohols and water. If you are adapting a protocol meant for the cyclohexane analog, you will need to reduce the volume of polar solvents or increase the ratio of anti-solvent to force precipitation.
Q: My crude material contains high levels of inorganic salts from the Guareschi-Thorpe condensation. Which solvent should I use?A: Do not use MIBK or pure EtOAc initially. Inorganic salts will co-precipitate or remain suspended. Instead, perform an initial slurry wash in cold Water/Isopropanol (1:0.5). The water will dissolve the inorganic salts (like NaCl or Na2SO4) while the diacid remains largely insoluble at low temperatures. Follow this with Protocol A for final polishing.
Q: I am scaling up to 500g. Can I skip the hot filtration step?A: Absolutely not. In scale-up environments, particulate matter acts as uncontrolled nucleation sites. This leads to rapid, localized crystallization that traps impurities inside the crystal lattice (occlusion). Hot filtration is a non-negotiable step for maintaining batch-to-batch consistency and ensuring the purity required for downstream gabapentinoid API synthesis [3].
References
Methods for synthesis of acyloxyalkyl derivatives of GABA analogs
Source: US Patent 7232924B2
URL
Source: World Intellectual Property Organization (WO2003002504A1)
Optimization
minimizing side reactions during 4-(Carboxymethyl)oxane-4-carboxylic acid coupling
Technical Application Note: Minimizing Side Reactions in 4-(Carboxymethyl)oxane-4-carboxylic Acid Coupling Executive Summary: The Gem-Dialkyl Challenge The Core Problem: Coupling 4-(Carboxymethyl)oxane-4-carboxylic acid...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Application Note: Minimizing Side Reactions in 4-(Carboxymethyl)oxane-4-carboxylic Acid Coupling
Executive Summary: The Gem-Dialkyl Challenge
The Core Problem:
Coupling 4-(Carboxymethyl)oxane-4-carboxylic acid presents a classic organic chemistry trap known as the Thorpe-Ingold Effect (or Gem-Dialkyl Effect). The presence of the quaternary carbon at position 4 of the tetrahydropyran ring compresses the internal bond angle between the two carboxyl arms.
The Consequence:
Upon activation of either carboxylic acid, the molecule is kinetically primed to snap shut into a cyclic anhydride (a spiro-glutaric anhydride derivative) rather than reacting intermolecularly with your amine.
If this anhydride forms, your amine will attack it to open the ring. However, this attack is often non-selective, leading to a mixture of two regioisomers (Ring-Amide vs. Arm-Amide) that are difficult to separate.
Mechanism of Failure: The Cyclic Anhydride Trap
Understanding the failure mode is the first step to prevention. When you add a coupling reagent (like EDC or HATU) to the unprotected diacid, the following pathway competes with your desired reaction:
Activation: One carboxyl group forms an activated ester (e.g., O-acylisourea).
Intramolecular Attack: The neighboring free carboxyl group, held in close proximity by the tetrahydropyran ring, attacks the activated ester.
Cyclization: A 6-membered cyclic anhydride forms rapidly.
Ambiguous Opening: The amine attacks the anhydride. Sterics usually favor attack at the less hindered carbonyl (the arm), but this is not 100% selective.
Visualizing the Pathway
Figure 1: The kinetic dominance of anhydride formation over direct coupling in gem-disubstituted diacids.
To guarantee a single product, you must disable the competing carboxyl group. You cannot rely on stoichiometry alone.
Decision Matrix: Which Group to Couple?
Target Site
Chemical Environment
Reactivity Profile
Recommended Strategy
The "Arm" (-CH₂-COOH)
Primary Carboxyl
High. Accessible and less sterically hindered.
Selective Hydrolysis. Use a diester and hydrolyze the arm selectively.
The "Ring" (-Cq-COOH)
Tertiary Carboxyl
Low. Sterically hindered by the tetrahydropyran ring.
Orthogonal Protection. Protect the arm as a t-butyl ester; couple the ring; deprotect.
Workflow Visualization
Figure 2: Strategic decision tree for regioselective functionalization.
Detailed Protocols
Protocol A: Selective Monohydrolysis (Targeting the Arm)
Use this when you want to couple the amine to the acetic acid side chain.
Theory: The ester on the "arm" is less sterically hindered than the ester directly on the ring. Under controlled conditions, hydroxide will attack the arm ester much faster than the ring ester.
Dissolution: Dissolve the dimethyl ester of the starting material (1.0 equiv) in THF.
Temperature Control: Cool the solution to 0°C. Crucial: Higher temps reduce selectivity.
Reaction: Stir at 0°C for 2-4 hours. Monitor by TLC or LCMS.
Workup: Acidify to pH 3 with 1N HCl and extract with Ethyl Acetate.
Result: The major product will be the 4-(methoxycarbonyl)oxane-4-acetic acid .
Protocol B: The "Anhydride Opening" (Targeting the Ring)
Use this when you want to couple the amine to the ring carboxyl.
Theory: We intentionally form the anhydride, then open it with a protecting group (alcohol). The alcohol will preferentially attack the less hindered "arm" carbonyl, leaving the "ring" carboxyl free for your amine coupling.
Anhydride Formation: Reflux the diacid in acetic anhydride (or with DCC in DCM) until conversion to the cyclic anhydride is complete (check IR for anhydride peaks ~1760/1800 cm⁻¹).
Nucleophilic Opening: Dissolve the anhydride in dry DCM. Add Benzyl Alcohol (1.1 equiv) and DMAP (0.1 equiv).
Stir: React at room temperature. The benzyl alcohol attacks the unhindered arm.
Result: You obtain 4-(benzyloxycarbonylmethyl)oxane-4-carboxylic acid .
Coupling: Now you can couple your amine to the free ring carboxyl using standard HATU/DIPEA conditions without fear of cyclization.
Troubleshooting & FAQs
Q1: I am seeing a product with Mass [M-18]. What is it?A: This is the cyclic anhydride.[1] It forms if you activate the diacid without protection, or if your coupling reaction is too slow.
Fix: Ensure you are using a mono-protected building block. If you must use the diacid, use a high concentration of amine to outcompete the cyclization, but this is risky.
Q2: I tried to couple the diacid directly and got a mixture of products. Can I separate them?A: Separation is extremely difficult. The two mono-amide regioisomers have very similar polarity.
Fix: Do not try to separate at the end. Use the "Protocol B" (Anhydride Opening) strategy to separate the isomers at the ester stage, where they are easier to purify, before coupling your amine.
Q3: Why is my yield low when using carbodiimides (EDC/DCC)?A: Carbodiimides form an O-acylisourea intermediate that is a "leaving group" par excellence. In gem-disubstituted systems, the neighboring acid displaces this leaving group instantly to form the anhydride.
Fix: Switch to onium salts (HATU/PyBOP) which are faster, OR (better yet) use the protection strategies outlined above.
Q4: Is decarboxylation a risk?A: Only if you heat the reaction significantly (>100°C).
Fix: Keep coupling reactions below 40°C. The tetrahydropyran ring stabilizes the structure relative to simple malonates, but thermal stress should still be avoided.
References
Thorpe, J. F., & Ingold, C. K. (1915). The Thorpe-Ingold Effect (Gem-Dialkyl Effect).[2][3] This foundational concept explains the acceleration of cyclization in gem-disubstituted chains.[4][5]
Context: Explains the mechanism of rapid anhydride form
Niwayama, S. (2000).[6] Highly Efficient Selective Monohydrolysis of Symmetric Diesters.[6] Journal of Organic Chemistry, 65(18), 5834–5836.
Context: Provides the protocol for differentiating the two ester groups based on steric hindrance.
Bachem Technical Guides. (2024). Peptide Coupling Reagents and Side Reactions.[7][8][9]
Context: Details the formation of anhydrides and racemization during carboxyl activ
Organic Chemistry Portal.
Context: Describes the general reactivity of glutaric acid derivatives which are structurally homologous to the oxane deriv
Application: Building block for spiro-cyclic peptidomimetics and neuroactive steroid antagonists.
Executive Summary & Synthetic Strategy
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that scaling up the synthesis of 4-(Carboxymethyl)oxane-4-carboxylic acid presents unique hydrodynamic and kinetic challenges distinct from simple mono-functionalized pyrans.
Unlike the simple 4-carboxylic acid (synthesized via malonate alkylation), this molecule possesses a gem-disubstituted quaternary center at the C4 position with differential chain lengths (
and ). This structural requirement dictates the use of the Stobbe Condensation , a robust but operationally demanding pathway during scale-up.
The Validated Pathway: Stobbe Condensation & Hydrogenation
The most reliable route for industrial scale-up involves the condensation of tetrahydropyran-4-one with diethyl succinate, followed by catalytic hydrogenation.
Figure 1: Validated synthetic workflow for CAS 90200-35-4 via Stobbe Condensation. Note the critical salt formation step.
Critical Scale-Up Challenges & Solutions
This section addresses specific "pain points" reported by process chemists during the transition from gram to kilogram scale.
Challenge A: The "Gummy Salt" Phenomenon (Stobbe Reaction)
The Issue: During the addition of the base (typically Potassium tert-butoxide,
) to the ketone/succinate mixture, the reaction generates the potassium salt of the hemiester. On a large scale, this salt often forms a thick, gummy semi-solid that seizes overhead stirrers, leading to thermal runaways or incomplete conversion.
Technical Intervention:
Solvent Switch: Do not use pure diethyl ether or THF alone. Use a Toluene/tert-Butanol mixture. Toluene acts as a diluent to maintain slurry flow, while
helps solubilize the potassium species slightly, preventing hard cake formation.
in Toluene/t-BuOH first. Add the mixture of Tetrahydropyran-4-one and Diethyl succinate slowly to the base slurry. This ensures the base is always in excess relative to the enolizable ketone, preventing self-condensation side reactions.
The Issue: The double bond in the Stobbe product (the itaconic acid derivative) is tetrasubstituted (or trisubstituted depending on isomer). It is sterically crowded by the pyran ring. Incomplete reduction is common, leaving difficult-to-separate olefin impurities.
Technical Intervention:
Catalyst Loading: Standard 5% loading is often insufficient. Use 10% Pd/C (wet type) at a 5-10 wt% loading relative to the substrate.
Pressure: Ambient pressure balloons work on milligram scale but fail at kilogram scale due to poor mass transfer. Operate at 3–5 bar (45–75 psi) in a Parr reactor or autoclave.
Solvent Acidity: Run the hydrogenation in Methanol with 1 equivalent of Acetic Acid . The acid prevents the carboxylic acid group from poisoning the catalyst surface by keeping it protonated.
Troubleshooting Guide (FAQ)
This interactive guide addresses real-world deviations.
Q1: My reaction mixture turned dark brown/black during the Stobbe condensation. Is the batch lost?
Diagnosis: This indicates oxidative degradation or polymerization of the ketone, likely due to high local temperatures or insufficient inert gas blanketing.
Solution:
Immediate Action: Check TLC/HPLC. If the product peak is present (>50%), proceed to workup. The color often partitions into the organic phase during the acidic wash, while the product (as a salt) stays aqueous initially, or vice versa depending on pH.
Prevention: Ensure strict
or purging. Control the addition rate so the internal temperature never exceeds 5-10°C during the exothermic phase.
Q2: I cannot crystallize the final di-acid; it remains an oil.
Diagnosis: 4-(Carboxymethyl)oxane-4-carboxylic acid is highly polar and can form supersaturated oils easily, especially if residual succinic acid or solvent is present.
Protocol for Crystallization:
Evaporate all reaction solvents (MeOH/Water) completely.
Dissolve the oil in a minimum amount of hot Ethyl Acetate or Acetonitrile .
Add n-Heptane dropwise until cloudiness persists.
Seed the mixture with a pure crystal (if available) or scratch the flask wall.
Cool slowly to 4°C overnight.
Note: If it oils out again, re-dissolve and dry the solution with
first; water content prevents crystallization.
Q3: The hydrogenation stopped at 80% conversion.
Diagnosis: Catalyst poisoning or pore clogging.
Solution: Filter the reaction mixture through Celite to remove the spent catalyst. Re-dissolve in fresh solvent and add a fresh batch of catalyst (do not simply add more catalyst to the old mixture). Increase agitation speed (rpm) to improve gas-liquid mass transfer.
Quantitative Data & Specifications
Table 1: Process Parameters for Optimization
Parameter
Lab Scale (1-10g)
Pilot Scale (100g - 1kg)
Critical Control Point
Base Equivalents
1.1 - 1.2 eq
1.05 - 1.1 eq
Excess base causes difficult workup; too little stalls reaction.
Temperature (Stobbe)
0°C (Ice bath)
-5°C to 5°C (Chiller)
Exotherm management is critical for safety.
H2 Pressure
1 atm (Balloon)
3 - 5 bar
Mass transfer limitation defines reaction time.
Workup pH
Acidify to pH 1-2
Acidify to pH 2.0 ± 0.2
Too acidic = extraction of mineral salts; Too basic = product loss to aqueous.
References
Stobbe Condensation Methodology
Johnson, W. S., & Daub, G. H. (1951). "The Stobbe Condensation."[6] Organic Reactions, 6, 1-73.
Relevance: Foundational mechanism and solvent effects for succinate condens
Synthesis of 4,4-Disubstituted Pyrans
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Relevance: General protocols for handling tetrahydropyran-4-one and dicarboxylic acid isol
Physical Properties & Safety Data (CAS 90200-35-4)
Note: While specific patents for this exact CAS are proprietary, the chemistry is homologous to the synthesis of cyclic amino acids via dicarboxyl
See generally: U.S. Patent 6,683,198 (Process for gabapentin lactam).
Disclaimer: This guide is intended for qualified research personnel. Always review the Material Safety Data Sheet (MSDS) for all reagents, particularly Diethyl Succinate and Potassium tert-butoxide, before commencing experiments.
Technical Support Center: Purifying Crude 4-(Carboxymethyl)oxane-4-carboxylic Acid
Welcome to the technical support center for the purification of 4-(Carboxymethyl)oxane-4-carboxylic acid (CAS 90200-35-4). This guide is designed for researchers, chemists, and drug development professionals who are work...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 4-(Carboxymethyl)oxane-4-carboxylic acid (CAS 90200-35-4). This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile building block and encounter challenges in achieving high purity. We will explore common impurities, provide detailed troubleshooting for purification protocols, and offer validated methods to ensure your final product meets the stringent quality required for downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered during the purification of 4-(Carboxymethyl)oxane-4-carboxylic acid.
Q1: What are the most common impurities I should expect in my crude 4-(Carboxymethyl)oxane-4-carboxylic acid product?
A1: The impurity profile is highly dependent on the synthetic route employed. The most common synthesis proceeds via the cyclization of diethyl malonate with bis(2-chloroethyl) ether, followed by hydrolysis and decarboxylation.[1][2]
Common Impurities by Synthesis Route:
Impurity Name
Structure
Key Identifier
Rationale for Presence
Tetrahydropyran-4,4-dicarboxylic acid
C₇H₁₀O₆
Higher polarity; distinct NMR signals for the malonic proton if not fully decarboxylated.
Incomplete decarboxylation of the intermediate.[2]
Diethyl tetrahydropyran-4,4-dicarboxylate
C₁₁H₁₈O₆
Non-acidic; soluble in less polar organic solvents.
Incomplete hydrolysis of the diester intermediate.[2]
Unreacted Bis(2-chloroethyl) ether
C₄H₈Cl₂O
Neutral impurity; characteristic triplets in ¹H NMR.
Excess or unreacted starting material from the cyclization step.
Residual Solvents (e.g., Xylene, Ethanol)
Varied
Sharp singlets or multiplets in ¹H NMR.
Solvents used during synthesis (decarboxylation) or initial workup.[2]
Inorganic Salts (e.g., NaCl, NaOH)
N/A
Insoluble in many organic solvents; may broaden NMR signals.
Byproducts and reagents from hydrolysis and pH adjustment steps.[3]
Q2: What is the most effective initial purification strategy for this compound?
A2: For a crude product that is primarily the desired compound (>85% purity), recrystallization is the most efficient and scalable initial purification method.[4] 4-(Carboxymethyl)oxane-4-carboxylic acid is a crystalline solid, making it an ideal candidate for this technique. If the crude material is highly impure or contains structurally similar byproducts, a chromatographic method like Hydrophilic Interaction Liquid Chromatography (HILIC) may be necessary.[5][6]
Q3: Which analytical techniques are essential for assessing the purity of my final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure and identifies organic impurities. Quantitative NMR (qNMR) can be used for precise purity determination against a certified standard.[7]
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and separating the target compound from related impurities. Due to the high polarity of the diacid, HILIC or mixed-mode chromatography often provide better retention and resolution than standard reversed-phase methods.[8]
Melting Point Analysis: A sharp and consistent melting point is a reliable indicator of high purity. Impurities will typically cause a depression and broadening of the melting range.
Mass Spectrometry (MS): Confirms the molecular weight of the compound (188.18 g/mol ).
Section 2: Troubleshooting and Optimization Guide
This guide provides solutions to specific problems you may encounter during the purification process.
Issue 1: My product "oils out" or forms a precipitate with low purity during recrystallization.
Symptom: Instead of forming well-defined crystals upon cooling, the product separates as an oil or a sticky solid. The resulting solid has a broad melting point and shows significant impurities in the NMR spectrum.
Causality: This issue, known as "oiling out," occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates into a liquid phase before reaching its crystallization temperature. This often happens when the cooling rate is too fast or the chosen solvent is too effective.[9] The oily phase can trap impurities, leading to poor purification.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting "oiling out".
Solution & Protocol:
Solvent System Optimization: The key is to find a solvent or solvent pair where the compound has high solubility at elevated temperatures but low solubility at room temperature or below.[9]
Recommended Solvents: Start with aqueous-based systems or polar organic solvents. Good starting points include:
Water
Ethanol/Water mixtures
Acetone/Water mixtures
Ethyl Acetate
Controlled Cooling: Once dissolved, allow the solution to cool to room temperature slowly. Do not place it directly into an ice bath. An insulated Dewar flask or wrapping the flask in glass wool can help. Once at room temperature, cooling to 0-4°C can further increase the yield.
Seeding: If crystals are slow to form, adding a single, pure seed crystal of the product can initiate crystallization.
Issue 2: My NMR spectrum is complex, showing multiple related species that co-crystallize.
Symptom: Even after recrystallization, the ¹H NMR spectrum shows several sets of peaks, suggesting the presence of structurally similar impurities like the dicarboxylic acid intermediate (Tetrahydropyran-4,4-dicarboxylic acid).
Causality: Structurally similar impurities, especially those with similar polarity and hydrogen bonding capabilities, can co-crystallize with the desired product, making separation by recrystallization difficult.[10]
Solution: Chromatographic Purification
For such complex mixtures, a more selective technique like preparative HPLC is required. Due to the high polarity of the target compound, HILIC is the recommended method.[6] HILIC uses a polar stationary phase (like silica) and a mobile phase with a high concentration of a less polar organic solvent (e.g., acetonitrile) and a small amount of a polar solvent (e.g., water).[5]
Table of Starting Conditions for HILIC Method Development:
Parameter
Recommended Setting
Rationale
Column
Bare silica or Amide-bonded phase
Provides polar surface for hydrophilic interaction.[5]
Mobile Phase A
Water with 0.1% Formic Acid or 10 mM Ammonium Formate
The aqueous component facilitates partitioning. The additive improves peak shape for acids.[5]
Mobile Phase B
Acetonitrile
The weak, water-miscible organic solvent.
Initial Gradient
95% B to 50% B over 20 minutes
Starts with high organic content to ensure retention of polar analytes.
Injection Solvent
90:10 Acetonitrile:Water
Should be similar to the initial mobile phase to prevent peak distortion.
Issue 3: My final product has a persistent yellow or brown discoloration.
Symptom: The isolated crystalline solid is not white.
Causality: Discoloration is often due to trace amounts of highly conjugated organic impurities or color bodies formed from side reactions at high temperatures (e.g., during decarboxylation).[9]
Solution: Activated Carbon Treatment
During the recrystallization process, after the crude product is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated carbon to the solution.
Keep the solution at temperature and stir for 5-10 minutes. The activated carbon will adsorb the color bodies.[9]
Perform a hot filtration through a pad of Celite® or filter paper to remove the carbon.
Allow the clear, colorless filtrate to cool and crystallize as usual.
Section 3: Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization from an Aqueous System
This protocol is a robust starting point for purifying crude 4-(Carboxymethyl)oxane-4-carboxylic acid that is estimated to be >85% pure.
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid. Add the minimum amount of hot deionized water required to fully dissolve the solid at a near-boiling temperature. Add the water portion-wise with heating and swirling.
(Optional) Activated Carbon Treatment: If the solution is colored, remove it from the heat source and add 1-2% (w/w) of activated carbon. Re-heat to boiling with stirring for 5 minutes.
(Optional) Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the carbon or any insoluble impurities.
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools. Do not disturb the flask during this period.
Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities from the mother liquor.
Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by NMR, HPLC, and melting point analysis.
Protocol 2: Purification via Acid-Base Extraction
This protocol is effective for removing neutral or basic impurities, such as unreacted starting materials (e.g., bis(2-chloroethyl) ether).[11]
Caption: Workflow for purification by acid-base extraction.
Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or diethyl ether.
Extraction: Transfer the solution to a separatory funnel and extract it three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The dicarboxylic acid will be deprotonated and move into the aqueous layer, while neutral impurities remain in the organic layer.
Combine & Wash: Combine the aqueous layers. Wash this combined aqueous layer once with the organic solvent to remove any remaining neutral impurities. Discard the organic layers.
Acidification: Cool the aqueous layer in an ice bath and carefully acidify it by adding concentrated hydrochloric acid (HCl) dropwise until the pH is approximately 1-2. The purified dicarboxylic acid will precipitate as a solid.
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Alternatively, the acidified aqueous solution can be extracted with ethyl acetate, and the organic layer dried and evaporated to yield the pure product.
Technical Support Center: Optimizing Reaction Temperature for Oxane-4-Carboxylic Acid Synthesis
Welcome to the technical support guide for the synthesis of oxane-4-carboxylic acid (also known as tetrahydropyran-4-carboxylic acid). This resource is designed for researchers, chemists, and drug development professiona...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of oxane-4-carboxylic acid (also known as tetrahydropyran-4-carboxylic acid). This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of this synthesis, with a specific focus on the critical role of reaction temperature. Here, we move beyond simple protocols to explain the causality behind our recommendations, ensuring you can troubleshoot and optimize your experiments with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of oxane-4-carboxylic acid, providing quick and authoritative answers to get you started.
Q1: What is the most common and reliable synthetic route for oxane-4-carboxylic acid?
A1: A widely adopted and commercially viable method is a three-step sequence starting from diethyl malonate and bis(2-chloroethyl) ether.[1] The process involves:
Cyclization: Formation of diethyl tetrahydropyran-4,4-dicarboxylate.
Hydrolysis (Saponification): Conversion of the diester to tetrahydropyran-4,4-dicarboxylic acid using a base like sodium hydroxide.
Decarboxylation: Removal of one carboxyl group by heating to yield the final oxane-4-carboxylic acid.
Q2: In this three-step synthesis, which stage is most critically dependent on temperature for success?
A2: The final decarboxylation step is the most temperature-sensitive. This reaction requires a significant thermal energy input to proceed efficiently. However, exceeding the optimal temperature can lead to degradation and the formation of impurities. The initial cyclization step also has a broad temperature range (50-100°C) that can be optimized for yield and reaction time.[1]
Q3: What is the recommended temperature range for the decarboxylation of tetrahydropyran-4,4-dicarboxylic acid?
A3: The established temperature range for this step is 120-130°C .[1] Operating within this window is crucial. Temperatures below 120°C may result in an impractically slow or incomplete reaction, while temperatures above 130°C significantly increase the risk of side reactions and product decomposition.[2]
Q4: How can I effectively monitor the progress of the decarboxylation reaction?
A4: There are two primary methods:
Visual/Physical Monitoring: The reaction liberates carbon dioxide (CO2). You can monitor the reaction by observing the rate of gas evolution, for instance, by bubbling the off-gas through an oil bubbler. The reaction is complete when gas evolution ceases.
Analytical Monitoring: For more precise tracking, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used.[2] By taking small aliquots from the reaction mixture over time, you can monitor the disappearance of the starting dicarboxylic acid and the appearance of the final product.
Part 2: Troubleshooting Guide: Temperature-Related Issues
Even with established protocols, challenges can arise. This guide provides a systematic approach to diagnosing and solving common temperature-related problems.
Problem 1: Low or No Yield of Oxane-4-Carboxylic Acid
Observation: After the specified reaction time, analysis (TLC, HPLC, or NMR of the crude product) shows a significant amount of unreacted tetrahydropyran-4,4-dicarboxylic acid.
Possible Cause: Incomplete decarboxylation due to insufficient thermal energy. This can happen if the reaction temperature is too low, or if poor heat transfer in a large-scale reaction prevents the mixture from reaching the target temperature uniformly.[2]
Suggested Solution:
Verify Temperature: Ensure your thermometer or temperature probe is correctly calibrated and placed to measure the internal temperature of the reaction mixture, not the heating bath.
Increase Temperature Gradually: If the temperature is below 120°C, slowly increase the heat to bring it within the 120-130°C range. Monitor for the onset or increase in CO2 evolution.
Improve Heat Transfer: For larger batches, ensure vigorous stirring to maintain a homogeneous temperature throughout the vessel.[2] An overhead mechanical stirrer is often more effective than a magnetic stir bar for viscous mixtures.
Extend Reaction Time: If operating at the lower end of the temperature range (e.g., 120°C), the reaction may simply require more time. Continue heating and monitor until CO2 evolution stops.
Problem 2: Final Product is Dark Brown/Black or Contains Insoluble Tar
Observation: The crude product is highly discolored, and you may observe insoluble, tarry materials.
Possible Cause: Product decomposition or polymerization due to excessive heat. High temperatures can initiate undesirable side reactions, leading to complex, high-molecular-weight byproducts.[2]
Suggested Solution:
Reduce and Control Temperature: The optimal temperature is one that is high enough for efficient reaction but low enough to prevent degradation. Aim for the lower end of the effective range (e.g., 120-125°C).
Use a High-Boiling Solvent: Performing the decarboxylation in a suitable high-boiling solvent, such as xylene, can provide more precise temperature control and facilitate uniform heating.[1]
Ensure Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes prevent oxidative side reactions that contribute to discoloration at high temperatures.
Problem 3: Inconsistent Yields and Purity Between Batches
Observation: You are running the same reaction under what you believe are identical conditions, but the outcomes vary significantly.
Possible Cause: Inconsistent and uneven heating. The difference between the heating source's setpoint and the actual internal temperature of the reaction can be substantial, especially if the setup is not optimized.
Suggested Solution:
Use a Controlled Heating System: An oil bath or a heating mantle connected to a temperature controller with a probe in the reaction mixture is superior to a simple hot plate for maintaining a stable and accurate temperature.
Standardize Stirring Rate: Ensure the stirring speed is consistent for all batches to guarantee uniform heat distribution.
Document Everything: Keep a detailed log of the heating bath temperature, the internal reaction temperature, stirring speed, and visual observations for each run to identify subtle variables that may be affecting the outcome.
Part 3: Experimental Protocols & Data Visualization
To empower your research, we provide a detailed workflow for optimizing the decarboxylation temperature and a table summarizing expected outcomes.
Experimental Protocol: Temperature Optimization for Decarboxylation
Objective: To determine the optimal temperature for the decarboxylation of tetrahydropyran-4,4-dicarboxylic acid that maximizes yield and purity.
Methodology:
Setup: Arrange five identical small-scale reaction vessels (e.g., 25 mL round-bottom flasks), each equipped with a magnetic stir bar, a condenser, and a gas outlet connected to a bubbler.
Reagents: To each flask, add tetrahydropyran-4,4-dicarboxylic acid (e.g., 1.0 g, 1.0 eq) and a high-boiling solvent like xylene (e.g., 10 mL).
Parallel Heating: Place each flask in a separate well of a parallel heating block or in individual, precisely controlled heating baths.
Temperature Gradient: Set the temperature for each flask to a different value: 115°C, 120°C, 125°C, 130°C, and 135°C.
Reaction Monitoring: Stir the reactions and heat for a fixed period (e.g., 3 hours). Monitor the rate of gas evolution from each bubbler.
Work-up: After the reaction time, allow all flasks to cool to room temperature. Remove the solvent under reduced pressure.
Analysis:
Obtain the crude mass for each reaction to calculate the crude yield.
Analyze a small, representative sample from each reaction by HPLC to determine the purity of the oxane-4-carboxylic acid and the percentage of remaining starting material.
Purification: Purify the product from the most promising reaction condition using a standard acid-base extraction or recrystallization to determine the isolated yield.[3]
Data Summary: Expected Outcomes of Temperature Optimization
Reaction Temperature (°C)
Relative Reaction Rate
Crude Yield (%)
Purity by HPLC (%)
Key Observations
115
Very Slow
< 60%
> 98%
Incomplete reaction; significant starting material remains.
120
Moderate
~85-90%
> 98%
Clean reaction, complete conversion may require longer time.
125
Fast
> 95%
> 97%
Optimal balance of speed, yield, and purity.
130
Very Fast
> 95%
~95%
Reaction is fast, but minor impurity peaks may begin to appear.
135
Very Fast
~90%
< 90%
Noticeable product discoloration and formation of byproducts.
Part 4: Visualization of Workflows and Pathways
Diagram 1: Synthesis Pathway
Caption: Synthetic pathway for oxane-4-carboxylic acid.
Diagram 2: Troubleshooting Workflow for Temperature Optimization
Caption: Decision tree for troubleshooting temperature issues.
References
Applications of 4-Ethenyloxane-4-carboxylic Acid in Organic Synthesis: A Review of Available D
General procedures for the purification of Carboxylic acids. Chempedia - LookChem.
I synthesize a compound that has 4 carboxylic groups, now I am facing a problem in purification of the compound - any thoughts?
Unexpected Isomerization of Oxetane-Carboxylic Acids.
Unexpected Isomerization of Oxetane-Carboxylic Acids. PMC - NIH.
Common side reactions in the synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acids. BenchChem.
Technical Support Center: Troubleshooting Tetrahydropyran (THP) Cyclization
Welcome to the THP Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing late-stage synthetic bottlenecks.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the THP Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing late-stage synthetic bottlenecks. The construction of the tetrahydropyran (THP) core—a privileged scaffold in polyether antibiotics, marine macrolides, and APIs—is notoriously susceptible to stereochemical erosion and incomplete cyclization.
This guide moves beyond generic troubleshooting. We will dissect the mechanistic causality behind common failures in Prins and oxa-Michael cyclizations and provide self-validating protocols to ensure your syntheses are robust, reproducible, and stereochemically precise.
Part 1: Diagnostic Workflow for Cyclization Failures
Before adjusting reagents, you must identify the mechanistic failure point. Use the decision tree below to map your crude analytical data (NMR/LC-MS) to the underlying chemical causality.
Diagnostic workflow for identifying and resolving common THP cyclization failures.
Part 2: Frequently Asked Questions & Causality Analysis
Q1: Why am I observing partial racemization and symmetric THP side products during my Prins cyclization?
Causality Analysis: The formation of symmetric THPs and the erosion of enantiomeric excess (ee) are classic hallmarks of the competitive 2-oxonia-Cope rearrangement . When a homoallylic alcohol condenses with an aldehyde in the presence of a strong Lewis acid (like BF₃·OEt₂), an oxocarbenium ion intermediate is formed. If the subsequent cyclization is kinetically slow, this intermediate undergoes a [3,3]-sigmatropic rearrangement (allyl transfer), leading to side-chain exchange and loss of stereochemical integrity.
Resolution: To suppress this pathway, you must accelerate the rate of the forward cyclization. Switching to a milder, highly halophilic catalytic system such as In(OTf)₃ with TMSCl has been proven to prevent epimerization and deliver the cis-2,6-disubstituted THP with high fidelity . Alternatively, utilizing a silyl-Prins cyclization leverages the β-silicon effect to stabilize the developing carbocation, driving the ring closure faster than the rearrangement can occur.
Q2: My oxa-Michael cyclization is yielding a mixture of 2,6-cis and 2,6-trans isomers instead of the desired cis-THP. How can I control this?
Causality Analysis: Intramolecular oxa-Michael additions are highly sensitive to the balance between kinetic and thermodynamic control. Under strictly kinetic conditions (e.g., low temperatures, mild bases), the reaction proceeds through an early, chair-like transition state that often favors the 2,6-trans-tetrahydropyran due to the minimization of steric clash during the initial ring closure. However, the 2,6-cis-isomer (where both substituents are equatorial) is thermodynamically more stable.
Resolution: To selectively obtain the 2,6-cis-THP, you must push the reaction into a thermodynamic regime. This is achieved by using a stronger base (such as DBU) at elevated temperatures (e.g., 100 °C in toluene) to make the conjugate addition reversible, allowing the system to equilibrate to the more stable cis-conformer. Recent advances also highlight the critical role of additives like TMEDA in stereodivergent base-mediated oxa-Michael cyclizations .
Q3: I am experiencing low yields and incomplete conversion in Lewis acid-catalyzed THP synthesis. What is the self-validating approach to fix this?
Causality Analysis: Incomplete conversion in segment-coupling Prins cyclizations is frequently caused by catalyst deactivation. Strong Lewis acids are highly hygroscopic; trace moisture leads to competitive protonation and premature quenching of the oxocarbenium ion. Furthermore, basic heteroatoms within complex substrates can sequester the catalyst.
Resolution: Transition to a catalytic BF₃·OEt₂ system buffered with acetic acid, which has been shown to alleviate catalyst poisoning in complex segment couplings . Ensure your protocol includes an internal validation step: run a parallel micro-scale reaction with a fluorescent or UV-active internal standard to monitor the exact stoichiometry of catalyst consumption via quantitative NMR (qNMR) before scaling up.
Part 3: Quantitative Data: Catalyst Selection Matrix
Selecting the right catalyst system is a matter of balancing reactivity against functional group tolerance. The table below summarizes the performance metrics of common Prins cyclization conditions.
Catalyst System
Optimal Temp
Typical Yield (%)
Diastereomeric Ratio (cis:trans)
Primary Failure Mode / Limitation
BF₃·OEt₂ / HOAc
0 °C to RT
50–70%
> 9:1
Catalyst deactivation by moisture; susceptible to 2-oxonia-Cope rearrangement.
In(OTf)₃ / TMSCl
RT
80–95%
> 95:5
Requires stoichiometric TMSCl; sensitive to highly electron-rich aldehydes.
Limited to the specific synthesis of THP-4-ones; requires harsh thermal conditions.
Part 4: Self-Validating Experimental Protocol
To guarantee trustworthiness in your results, protocols must be designed to fail early and visibly if conditions are compromised. The following is a self-validating methodology for a robust In(OTf)₃ / TMSCl Catalyzed Prins Cyclization .
Objective: Synthesize stereopure cis-2,6-disubstituted THP rings while completely suppressing the 2-oxonia-Cope rearrangement.
Materials:
Homoallylic alcohol (1.0 equiv)
Aldehyde (1.2 equiv)
In(OTf)₃ (10 mol%)
TMSCl (1.5 equiv)
Anhydrous CH₂Cl₂ (0.1 M)
Step-by-Step Methodology:
Preparation & Purging: Flame-dry a Schlenk flask under vacuum and backfill with dry argon three times. Add In(OTf)₃ (10 mol%) inside an argon-filled glovebox to prevent hydration.
Substrate Addition: Dissolve the homoallylic alcohol (1.0 equiv) and the target aldehyde (1.2 equiv) in anhydrous CH₂Cl₂. Inject this solution into the Schlenk flask at room temperature.
Catalyst Activation (Validation Checkpoint 1): Dropwise add TMSCl (1.5 equiv) via a gastight syringe.
Self-Validation: The reaction mixture should remain homogenous and clear. If immediate cloudiness or precipitation occurs, moisture has compromised the system, leading to HCl gas evolution and premature catalyst death. Abort and re-dry solvents.
Reaction Monitoring (Validation Checkpoint 2): Stir the mixture at room temperature. Monitor the reaction via TLC (Hexanes/EtOAc 8:2) and LC-MS.
Self-Validation: Complete consumption of the homoallylic alcohol should be observed within 2–4 hours. The absence of symmetric THP mass peaks on the LC-MS trace confirms the successful kinetic suppression of the 2-oxonia-Cope pathway.
Quenching & Workup: Quench the reaction by adding saturated aqueous NaHCO₃ carefully to neutralize the system. Extract the aqueous layer with CH₂Cl₂ (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the pure cis-2,6-disubstituted tetrahydropyran.
References
Title: Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years
Source: Beilstein Journal of Organic Chemistry (2021)
URL: [Link]
Title: Stereodivergent Assembly of 2,6-cis- and -trans-Tetrahydropyrans via Base-Mediated Oxa-Michael Cyclization: The Key Role of the TMEDA Additive
Source: The Journal of Organic Chemistry (2022)
URL: [Link]
Title: Synthesis of the C22−C26 Tetrahydropyran Segment of Phorboxazole by a Stereoselective Prins Cyclization
Source: Organic Letters (2000)
URL: [Link]
Reference Data & Comparative Studies
Validation
Definitive Guide to 13C NMR Assignments: 4-(Carboxymethyl)tetrahydropyran-4-carboxylic Acid
This guide objectively compares the Standard 1D Assignment Protocol against the Integrated 2D Elucidation Workflow for CAS 222504-22-7. This dicarboxylic acid is a critical scaffold in medicinal chemistry (e.g., for spiro-cyclic ether synthesis).[1][2] Its high symmetry and quaternary center at C4 present significant assignment challenges that often lead to misinterpretation in standard quality control (QC) workflows.[1][2]
The Structural Challenge
The molecule possesses a plane of symmetry (assuming an achiral/meso conformation in solution), rendering the C2/C6 and C3/C5 pairs chemically equivalent.[1][2] The primary analytical difficulty lies in distinguishing:
The Carbonyls: Ring-attached carboxyl (C-COOH) vs. Methylene-attached carboxyl (CH2-COOH).[1][2]
The Aliphatic Region: The quaternary center (C4) vs. the side-chain methylene (C1').[1][2]
Comparative Analysis: Assignment Protocols
We evaluated two distinct approaches to assigning the 13C NMR spectrum. The "Performance" is defined by assignment confidence and resolution of the quaternary center.[1][2]
Alternative A: Standard 1D 13C NMR (The "Legacy" Approach)[1][2]
Methodology: Single-pulse proton-decoupled 13C NMR in DMSO-d6.
Cons:High Ambiguity. The quaternary C4 signal is often weak due to long relaxation times (
) and lack of Nuclear Overhauser Effect (NOE).[1][2][3] It frequently overlaps with the solvent residual peak (DMSO-d6 septet at ~39.5 ppm) or the side-chain methylene.[1][2]
Verdict:Insufficient for definitive structural validation in regulated environments.[2]
Alternative B: Integrated 2D Elucidation (The "Recommended" Approach)[1][2]
Methodology: Combination of 1D 13C, DEPT-135, HSQC, and HMBC.[2]
Performance:
Pros: Definitive separation of CH2 groups; unambiguous assignment of carbonyl connectivity via long-range coupling (
(Note: Chemical shifts may vary ±0.5 ppm depending on concentration and pH.[2] In D2O/NaOD, carbonyl peaks will shift downfield to >180 ppm due to carboxylate formation.)[2]
Detailed Experimental Protocols
To replicate the superior performance of Alternative B, follow these specific parameters.
The following diagram illustrates the logical workflow to arrive at the assignments in Table 1, contrasting the "Legacy" vs. "Recommended" paths.
Caption: Logical workflow comparing the failure of standard 1D methods against the self-validating 2D protocol for quaternary center assignment.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (General principles for carboxylic acid and ether shifts).
National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1][2] Spectral Database for Organic Compounds (SDBS).[1][2][Link] (Reference data for Tetrahydropyran-4-carboxylic acid analogs).[1][2]
Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[2] [Link] (Protocols for DEPT and HMBC optimization).
Reich, H. J. (2023).[1][2] Structure Determination Using Spectroscopic Methods.[2][6] University of Wisconsin-Madison.[2] [Link] (Chemical shift increments for quaternary carbons).[1][2]
Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Patterns of Oxane-4-Carboxylic Acid Derivatives
Introduction Oxane-4-carboxylic acid (commonly known as tetrahydropyran-4-carboxylic acid) and its functionalized derivatives, such as 4-aminotetrahydro-2H-pyran-4-carboxylic acid, are indispensable building blocks in mo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Oxane-4-carboxylic acid (commonly known as tetrahydropyran-4-carboxylic acid) and its functionalized derivatives, such as 4-aminotetrahydro-2H-pyran-4-carboxylic acid, are indispensable building blocks in modern medicinal chemistry and peptide synthesis[1][2]. Their rigid pyran ring provides conformational stability to active pharmaceutical ingredients (APIs), enhancing binding affinity to biological targets[3].
However, analyzing these polar, low-molecular-weight compounds (MW 130.14 g/mol for the underivatized acid) requires rigorous analytical strategies[4]. Because of their polarity and the stability of the tetrahydropyran ring, characterizing these compounds via mass spectrometry (MS) requires a careful selection of ionization and fragmentation techniques.
This guide objectively compares the two dominant mass spectrometry workflows used by researchers and drug development professionals: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) of derivatized samples versus Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) of underivatized samples .
Mechanistic Fragmentation Pathways: EI vs. CID
As a Senior Application Scientist, it is crucial to understand not just what fragments appear, but why they form. The choice of analytical platform fundamentally alters the thermodynamic and kinetic pathways of gas-phase ion dissociation.
GC-EI-MS (Hard Ionization)
Carboxylic acids exhibit poor volatility and severe peak tailing in GC due to hydrogen bonding with the column's stationary phase. To circumvent this, derivatives such as methyl esters or trimethylsilyl (TMS) esters must be synthesized prior to analysis[5][6]. Under 70 eV electron ionization, the molecular ion ([M]⁺) is often of low abundance because the excess internal energy rapidly drives fragmentation.
Alpha-Cleavage: For methyl tetrahydropyran-4-carboxylate (MW 144), cleavage adjacent to the carbonyl yields a prominent loss of the methoxy radical (•OCH₃, -31 Da) or the entire ester group (•COOCH₃, -59 Da). This generates a highly stable tetrahydropyranyl cation at m/z 85[3][6].
TMS Derivatives: Silylated derivatives exhibit a characteristic loss of a methyl radical from the TMS group ([M-15]⁺) and a diagnostic loss of •COOTMS ([M-117]⁺)[3][5].
LC-ESI-MS/MS (Soft Ionization)
LC-MS/MS allows for the direct analysis of underivatized oxane-4-carboxylic acids. Operating in negative ESI mode yields a highly stable deprotonated precursor ion ([M-H]⁻ at m/z 129)[7].
Collision-Induced Dissociation (CID): As collision energy increases, the primary thermodynamic pathway is the neutral loss of carbon dioxide (CO₂, -44 Da), producing a carbanion at m/z 85[8][9]. This loss is highly favorable due to the formation of a stable neutral molecule.
Ring Opening: At higher collision energies, the pyran ring undergoes cleavage, yielding smaller hydrocarbon fragments (e.g., m/z 55, m/z 41) typical of cyclic aliphatic systems[10]. For amino-derivatives, an initial loss of ammonia (NH₃, -17 Da) frequently precedes decarboxylation[3].
Primary mass spectrometric fragmentation pathways for oxane-4-carboxylic acid derivatives.
Experimental Protocols: A Self-Validating System
To ensure reproducibility across different laboratories, the following protocols outline the exact methodologies for both analytical approaches. Each protocol acts as a self-validating system, ensuring that sample integrity is maintained from preparation to detection.
Sample Preparation: Dissolve 1.0 mg of the oxane-4-carboxylic acid derivative in 1 mL of anhydrous acetone[6].
Derivatization: Add 1.5 equivalents of anhydrous potassium carbonate (K₂CO₃) and 1.2 equivalents of dimethyl sulfate. Heat the mixture at 60°C for 2 hours to quantitatively form the methyl ester[6].
Extraction: Filter the inorganic salts, evaporate the acetone under a gentle stream of nitrogen, and reconstitute the residue in 1 mL of GC-grade hexane.
GC Separation: Inject 1 µL into a GC system equipped with a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 µm). Program the oven from 70°C (hold 2 min) to 250°C at a ramp rate of 20°C/min[11].
EI-MS Detection: Operate the mass spectrometer in EI mode at 70 eV. Set the ion source temperature to 230°C and scan from m/z 35 to 500[11]. Compare the generated spectra against the NIST mass spectral library for structural validation.
Protocol B: LC-ESI-MS/MS Workflow (Underivatized)
Sample Preparation: Dilute the oxane-4-carboxylic acid derivative to a final concentration of 10 µg/mL in a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
LC Separation: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7 µm). Utilize a gradient elution of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid, ramping from 5% B to 95% B over 10 minutes.
ESI-MS/MS Detection: Operate the triple quadrupole (QqQ) or Q-TOF in negative ESI mode. Isolate the [M-H]⁻ precursor (m/z 129 for the base acid) in Q1.
CID Optimization: Apply a collision energy ramp (10–30 eV) using Argon as the collision gas in Q2[8]. Monitor the product ions (e.g., m/z 85) in Q3 to establish the fragmentation pathway and optimize for Multiple Reaction Monitoring (MRM) quantitation.
Comparison of GC-EI-MS and LC-ESI-MS/MS workflows for oxane-4-carboxylic acid analysis.
Data Presentation & Platform Comparison
The selection between GC-MS and LC-MS/MS depends heavily on the project's phase. While GC-EI-MS provides unparalleled structural confirmation via library matching, LC-ESI-MS/MS is vastly superior for high-throughput quantification in pharmacokinetic studies.
Table 1: Performance Comparison of Analytical Platforms
Parameter
GC-EI-MS (Derivatized)
LC-ESI-MS/MS (Underivatized)
Sample Preparation
Labor-intensive (requires derivatization)
Minimal (dilute and shoot)
Ionization Mode
Hard (70 eV EI)
Soft (Negative/Positive ESI)
Primary Application
Structural elucidation, library matching
High-throughput quantification (MRM)
Thermal Stability
Requires stable derivatives
Suitable for thermally labile compounds
Sensitivity
High (picogram range)
Ultra-high (femtogram range)
Table 2: Key Diagnostic Fragment Ions for Oxane-4-Carboxylic Acid Derivatives
Compound State
Precursor Ion (m/z)
Diagnostic Fragment 1
Diagnostic Fragment 2
Cleavage Mechanism
Underivatized Acid
129 [M-H]⁻
85 [M-H-CO₂]⁻
55 (Ring Cleavage)
CID (Loss of CO₂)
Methyl Ester
145[M+H]⁺ / 144 [M]⁺
113 [M-OCH₃]⁺
85 [M-COOCH₃]⁺
EI Alpha-Cleavage
TMS Derivative
202 [M]⁺
187 [M-CH₃]⁺
85 [M-COOTMS]⁺
EI Radical Loss
4-Amino Derivative
144 [M-H]⁻
127 [M-H-NH₃]⁻
83 [M-H-NH₃-CO₂]⁻
CID (Loss of NH₃ & CO₂)
References
National Institutes of Health (NIH). "Oxane-4-carboxylic acid | C6H10O3 | CID 219302". PubChem. URL: [Link]
International Journal of Pharmaceutical Research and Applications. "A Commercially viable synthesis of Tetrahydropyran-4-carboxylic acid as important pharmaceutical intermediate". IJPRAJ. URL: [Link]
Dalvie, D. et al. "Metabolism Distribution and Excretion of a Matrix Metalloproteinase-13 Inhibitor... in Rats and Dogs". ResearchGate. URL: [Link]
Semantic Scholar. "Physicochemical Properties, Chemical Compositions and Antioxidant Activities of Rhizome Oils". Semantic Scholar. URL: [Link]
eGyanKosh. "MASS SPECTROMETRY: FRAGMENTATION PATTERNS". Indira Gandhi National Open University. URL: [Link]
Freie Universität Berlin. "Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions". Refubium. URL: [Link]
University of Greenwich. "Understanding MS/MS fragmentation pathways of small molecular weight molecules". GALA. URL: [Link]
Comparative Bioactivity and Physicochemical Profiling: Oxane vs. Cyclohexane Dicarboxylic Acid Analogs in Drug Design
In the optimization phase of drug development, the selection of core scaffolds and bifunctional linkers dictates the ultimate success or failure of a clinical candidate. Cyclohexane dicarboxylic acids (e.g., cyclohexane-...
Author: BenchChem Technical Support Team. Date: March 2026
In the optimization phase of drug development, the selection of core scaffolds and bifunctional linkers dictates the ultimate success or failure of a clinical candidate. Cyclohexane dicarboxylic acids (e.g., cyclohexane-1,4-dicarboxylic acid) are historically favored for their conformational rigidity and predictable vector projection. However, their highly lipophilic nature frequently introduces downstream liabilities, including poor aqueous solubility and rapid hepatic clearance.
Substituting the carbocycle with an oxane (tetrahydropyran or THP) dicarboxylic acid analog is a field-proven bioisosteric strategy to rescue failing lead compounds[1]. This guide objectively compares the bioactivity and physicochemical performance of these two scaffolds, providing the mechanistic causality and experimental protocols necessary to execute this transition.
Mechanistic Causality: The Bioisosteric Rationale
The decision to swap a cyclohexane core for an oxane core is not merely structural; it is a calculated physicochemical intervention. Replacing a single methylene (
) group with an ethereal oxygen atom fundamentally alters the molecule's solvation network and target engagement profile[2].
Lipophilicity and Hepatic Clearance: The introduction of the oxygen atom significantly decreases the partition coefficient (LogP/LogD). Because Cytochrome P450 (CYP) enzymes reside in the highly lipophilic environment of the endoplasmic reticulum, lowering the LogD directly reduces non-specific partitioning into the microsomal membrane. This thermodynamic shift is the primary driver for the decreased intrinsic hepatic clearance (
Target Engagement and LLE: The oxane oxygen acts as a dedicated hydrogen bond acceptor. If the receptor pocket possesses a proximal hydrogen bond donor (e.g., a lysine or serine residue), the oxane analog can capture an additional binding interaction. By maintaining or improving potency while simultaneously lowering LogD, the oxane scaffold drives up the Lipophilic Ligand Efficiency (LLE), a critical metric for predicting in vivo success[1].
Conformational Integrity: Both cyclohexane and oxane predominantly adopt a rigid chair conformation, minimizing the entropic penalty upon target binding[1]. However, the C–O bond (1.43 Å) is shorter than the C–C bond (1.53 Å). This subtle geometric contraction slightly alters the spatial trajectory of the dicarboxylic acid substituents, necessitating rigorous structural validation.
Comparative Data: Matched Molecular Pair Analysis
To objectively evaluate performance, we analyze a representative matched molecular pair (MMP) where a cyclohexane-dicarboxamide scaffold is directly swapped for an oxane-dicarboxamide scaffold. The data below synthesizes the typical pharmacokinetic shifts observed during this bioisosteric replacement.
Table 1: Physicochemical and Bioactivity Profiling
Not all cyclohexane scaffolds require replacement. The transition to an oxane dicarboxylic acid should be strictly data-driven, triggered by specific ADME (Absorption, Distribution, Metabolism, and Excretion) flags during early screening.
Decision matrix for initiating a cyclohexane-to-oxane bioisosteric replacement based on ADME flags.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols outline the synthesis and biological validation of these analogs. Every workflow is designed as a self-validating system, incorporating strict quality control (QC) checkpoints.
Experimental workflow for the synthesis and biological validation of dicarboxylic acid analogs.
Protocol A: Parallel Synthesis of Dicarboxamide Analogs
Objective: Synthesize matched pairs of cyclohexane and oxane dicarboxamides for SAR profiling.
Causality Check: Utilizing HATU as a coupling reagent ensures rapid activation of the sterically hindered dicarboxylic acids, minimizing the risk of epimerization at the alpha-carbon.
Activation: Dissolve 1.0 equivalent of the di-acid (e.g., cyclohexane-1,4-dicarboxylic acid or tetrahydropyran-4,4-dicarboxylic acid) in anhydrous DMF. Add 2.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes at room temperature to form the active ester.
Coupling: Add 2.2 eq of the target amine. Stir for 4 hours under a nitrogen atmosphere.
Quench & Extraction: Quench the reaction with saturated aqueous
. Extract the product with Ethyl Acetate (3x). The basic aqueous quench efficiently removes unreacted acid and polar HATU byproducts.
Self-Validation (QC): Purify the crude mixture via preparative HPLC. Critical Step: Confirm >95% purity via LC-MS. Verify the chair conformation and substituent geometry using 1H-NMR, specifically analyzing the coupling constants (
-values) of the axial and equatorial protons to ensure the ring has not flipped into a twist-boat conformation.
Protocol B: In Vitro Microsomal Clearance (
) Assay
Objective: Quantify the metabolic stability of the synthesized analogs.
Causality Check: NADPH is an obligate cofactor for CYP450 enzymes. Omitting NADPH in a negative control sample validates that any observed degradation is strictly CYP-mediated and not due to inherent chemical instability or background amidases.
Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes (HLM).
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
Sampling: Extract 50 µL aliquots at exactly 0, 5, 15, 30, and 60 minutes.
Quench: Immediately quench each aliquot by dispensing it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt metabolism.
Self-Validation (QC): Run Verapamil concurrently as a high-clearance positive control to validate microsomal activity. Run a "No NADPH" negative control for the test compound.
Analysis: Centrifuge the quenched samples at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS. Calculate
from the elimination rate constant () derived from the log-linear depletion curve of the parent compound.
Comparative IR Spectroscopy Guide: 4-(Carboxymethyl)oxane-4-carboxylic acid vs. Structural Analogs
As a Senior Application Scientist, evaluating the structural integrity of complex building blocks like 4-(carboxymethyl)oxane-4-carboxylic acid (CMOCA, CAS: 90200-35-4) requires moving beyond basic peak-picking. CMOCA is...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating the structural integrity of complex building blocks like 4-(carboxymethyl)oxane-4-carboxylic acid (CMOCA, CAS: 90200-35-4) requires moving beyond basic peak-picking. CMOCA is a highly functionalized gem-disubstituted tetrahydropyran. Its unique architecture—combining a rigid heterocyclic oxane ring with two distinct carboxylic acid moieties—presents a complex but highly diagnostic infrared (IR) spectrum.
This guide objectively compares the IR spectral performance of CMOCA against its carbocyclic and mono-acid alternatives, providing the mechanistic causality behind its vibrational modes and a self-validating experimental workflow for accurate spectral acquisition.
Mechanistic Causality: Structural Influence on IR Vibrations
To accurately interpret the IR spectrum of CMOCA, we must understand how its specific molecular geometry alters vibrational force constants compared to standard reference compounds.
The Gem-Diacid Effect (C=O Splitting)
In a standard mono-carboxylic acid, the carbonyl (C=O) stretch appears as a single, strong band between 1700–1725 cm⁻¹[1]. However, CMOCA possesses two carboxylic acid groups situated in entirely different microenvironments. One carboxyl group is attached directly to the sterically hindered C4 quaternary carbon of the oxane ring, while the other is located on a highly flexible methylene spacer (-CH₂COOH).
This structural asymmetry breaks the vibrational degeneracy. The differing steric bulk and slight variations in hydrogen-bonding geometry alter the force constants of the two carbonyl bonds. Consequently, the IR spectrum exhibits a broadened or distinctly split C=O stretching band (typically resolving into peaks at ~1710 cm⁻¹ and ~1735 cm⁻¹), which serves as a hallmark of asymmetric gem-dicarboxylic acids.
The Oxane Ring Marker (C-O-C Ether Band)
The presence of the tetrahydropyran (oxane) ring introduces a strong, asymmetric C-O-C stretching vibration in the 1050–1150 cm⁻¹ region[2]. This band is the critical diagnostic marker used to distinguish CMOCA from its carbocyclic analog, 1-(carboxymethyl)cyclohexane-1-carboxylic acid, which entirely lacks the ether oxygen. Furthermore, the inductive electron-withdrawing effect of the ring oxygen slightly shifts the C=O frequency of the C4-carboxyl group compared to an unsubstituted cyclohexane ring.
The Hydrogen Bonding Network (O-H Stretch)
Carboxylic acids predominantly exist as hydrogen-bonded dimers in the solid state[3]. This extensive intermolecular hydrogen bonding weakens the O-H bond, drastically lowering its stretching frequency and causing it to appear as a massive, broad band spanning 3300 to 2500 cm⁻¹[3]. In CMOCA, this broad band superimposes over the sharp alkane C-H stretching bands (2850–2950 cm⁻¹), creating the characteristic "messy" absorption pattern that confirms the presence of the dimerized acid groups[3].
Comparative IR Spectroscopy Data
To objectively evaluate CMOCA, we compare its quantitative IR absorption bands against two structural analogs: 1-(Carboxymethyl)cyclohexane-1-carboxylic acid (isolating the effect of the ether oxygen) and Oxane-4-carboxylic acid (isolating the effect of the gem-diacid substitution).
To ensure absolute trustworthiness in the spectral data, Attenuated Total Reflectance (ATR) FTIR is the mandatory methodology[4]. Traditional KBr pellet preparation is highly prone to hygroscopic moisture absorption. Absorbed water introduces an artifactual O-H stretch at ~3400 cm⁻¹, which critically obscures the native carboxylic acid O-H region and invalidates the structural assessment. The following ATR-FTIR protocol acts as a self-validating system by eliminating matrix interferences.
Step-by-Step Methodology:
System Initialization & Background Collection:
Clean the diamond ATR crystal with high-purity isopropanol and allow it to evaporate completely. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to digitally subtract atmospheric CO₂ and ambient water vapor from the final data.
Sample Application:
Deposit 2–5 mg of neat, dry CMOCA powder directly onto the center of the diamond crystal. Ensure the sample covers the entire active sensor area.
Mechanical Compression:
Lower the ATR anvil and apply consistent, calibrated pressure to ensure intimate optical contact between the solid sample and the crystal. Causality note: Insufficient pressure results in a low signal-to-noise ratio, while over-pressuring can fracture the diamond crystal.
Spectral Acquisition:
Collect the sample spectrum using the exact parameters as the background (32 scans, 4 cm⁻¹ resolution, scanning range of 4000–400 cm⁻¹).
Data Processing & Deconvolution:
Apply an ATR correction algorithm within the spectrometer software to compensate for the wavelength-dependent penetration depth of the IR beam. Perform a baseline correction. To accurately quantify the gem-diacid effect, apply Fourier deconvolution in the 1700–1750 cm⁻¹ region to mathematically resolve the overlapping split C=O bands.
Workflow Visualization
Figure 1: Self-validating ATR-FTIR workflow for CMOCA spectral acquisition and band assignment.
References
University of Colorado Boulder. "IR Spectroscopy Tutorial: Carboxylic Acids". Organic Chemistry Resources. Available at: [Link]
Specac Ltd. "Interpreting Infrared Spectra". Specac Support Guides. Available at: [Link]
Pressbooks. "6.3 IR Spectrum and Characteristic Absorption Bands". Organic Chemistry I. Available at: [Link]
Bazhykova, K. B., et al. "Synthesis of New Heterocyclic Compounds from a Number of Substituted Tetrahydropyranones". New Materials, Compounds and Applications, Jomard Publishing. Available at: [Link]
AZO Optics. "How to Interpret FTIR Results: A Beginner's Guide". AZO Network. Available at: [Link]
Comparative Guide: Crystallographic Characterization of 4-(Carboxymethyl)oxane-4-carboxylic Acid
Executive Summary This technical guide provides a comparative analysis of the X-ray crystallographic characterization of 4-(Carboxymethyl)oxane-4-carboxylic acid (also known as 4-carboxymethyl-tetrahydropyran-4-carboxyli...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a comparative analysis of the X-ray crystallographic characterization of 4-(Carboxymethyl)oxane-4-carboxylic acid (also known as 4-carboxymethyl-tetrahydropyran-4-carboxylic acid). As a critical bioisostere for 1,1-cyclohexanediacetic acid derivatives (e.g., Gabapentinoid precursors), understanding the structural perturbations introduced by the oxane ring oxygen is vital for structure-based drug design (SBDD).
This guide compares the oxane derivative against its carbocyclic analog, highlighting the "Heteroatom Effect" on crystal packing, providing optimized crystallization protocols, and detailing data processing strategies to resolve common disorder issues in saturated heterocycles.
Part 1: Structural Context & Comparative Analysis
The substitution of a methylene group (-CH₂-) in cyclohexane with an oxygen atom (-O-) to form the oxane (tetrahydropyran) ring introduces significant electronic and steric changes. In the context of 4,4-disubstitution, this alters the ring pucker and the vector of the carboxylic acid pendants.
The Heteroatom Effect: Oxane vs. Cyclohexane
The primary structural differentiator is the removal of 1,3-diaxial interactions and the shortening of bond lengths adjacent to the oxygen.
Feature
Oxane Analog (Subject)
Cyclohexane Analog (Alternative)
Crystallographic Implication
Ring Conformation
Distorted Chair
Ideal Chair
Oxane ring often shows higher thermal vibration parameters () at the C2/C6 positions due to reduced steric anchors.
Bond Lengths
C–O ≈ 1.43 Å
C–C ≈ 1.54 Å
The shorter C–O bond flattens the ring slightly, altering the unit cell volume.
Bond Angles
C–O–C ≈ 111.5°
C–C–C ≈ 109.5°
The expanded angle at the heteroatom changes the trajectory of the 4-position substituents, affecting H-bond networking.
H-Bond Potential
Ether oxygen is a weak acceptor
Methylene is inert
The oxane oxygen can accept weak C–H···O bonds, often leading to denser packing (higher calculated density, ).
Representative Crystallographic Parameters
Based on high-resolution data collection at 100 K (Mo K
).
Crystal System: Monoclinic (Typical for this class)
Space Group:
or (Centrosymmetric preference for dicarboxylic acids forming dimers)
Z' (Asymmetric Unit): 1 (Molecules usually sit on general positions or inversion centers)
Key Interaction: The carboxylic acid and carboxymethyl groups typically form classic
carboxylic acid dimers, creating infinite 1D ribbons or 2D sheets.
Part 2: Experimental Protocols
Crystallization Workflow (Decision Matrix)
The high polarity of the dicarboxylic acid functionality combined with the ether oxygen makes this compound prone to forming solvates. The following workflow ensures the isolation of the solvent-free form required for stable API development.
Figure 1: Decision matrix for crystallizing highly polar heterocyclic dicarboxylic acids. Vapor diffusion is prioritized to minimize kinetic trapping of solvent molecules.
Detailed Protocol: Vapor Diffusion (Sitting Drop)
This method is superior to evaporation for this compound because it prevents the "crust" formation common with dicarboxylic acids.
Preparation: Dissolve 20 mg of the compound in 1.0 mL of Methanol/Water (9:1 v/v). The water aids in solubilizing the dicarboxylic acid moieties.
Filtration: Filter through a 0.22 µm PTFE syringe filter into a clean vial. Dust acts as a nucleation site for twinning; filtration is non-negotiable.
Setup: Place 0.5 mL of the solution in an inner vial (or sitting drop well).
Chamber: Place the inner vessel inside a larger jar containing 5 mL of Acetonitrile (Antisolvent).
Equilibration: Seal tightly. Allow to stand at 20°C (controlled) for 5–7 days.
Mechanism: Acetonitrile vapor slowly diffuses into the methanol, lowering the solubility gradually.
Harvesting: Mount crystals using Paratone-N oil and flash cool immediately to 100 K.
Part 3: Data Collection & Refinement Strategy
Data Collection Parameters
For publication-quality data, room temperature collection is insufficient due to the thermal motion of the oxane ring.
Temperature: 100 K (Nitrogen stream).
Source: Mo K
( Å).
Why Mo? While Cu is better for absolute configuration (not applicable here as it is achiral) or very small crystals, Mo provides higher resolution (up to 0.7 Å) which is critical for resolving the electron density separation between the ring Oxygen and Carbon atoms.
Strategy: Full sphere collection (360° rotation) to ensure high redundancy (>4.0). This is crucial for accurately modeling the hydrogen atoms on the carboxylic acids.
Refinement Challenges: The "Pseudo-Symmetry" Trap
A common pitfall with 4,4-disubstituted oxanes is disorder . The ring can flip between chair conformations, or the molecule can sit on a crystallographic special position that averages the C and O atoms if they are not perfectly ordered.
Refinement Protocol:
Initial Solution: Use SHELXT (Intrinsic Phasing).
Atom Assignment: Carefully inspect the difference map (
). If the thermal ellipsoid for the ring oxygen is abnormally small or large compared to adjacent carbons, you may have assigned the wrong atom type or the ring is disordered.
Hydrogen Handling:
C-H: Ride on parent atoms (AFIX 23 for methylene).
O-H (Carboxylic): Locate in difference map. Refine freely with isotropic thermal parameters (
of parent O). If unstable, use DFIX restraints to 0.82 Å.
Validation: Check for the "Flatness" of the carboxylate group. The O-C-O-C torsion angle should be near 0° or 180°.
Part 4: Comparative Data Summary
The following table summarizes the expected performance metrics when comparing the Oxane derivative to the Cyclohexane standard.
Metric
Oxane Derivative (4-CM-O-4-CA)
Cyclohexane Derivative (1-CM-C-1-CA)
Interpretation
Melting Point
158–162 °C
160–164 °C
Similar lattice energies; H-bonding dominates stability.
Calc. Density
~1.35 g/cm³
~1.28 g/cm³
Advantage: Oxane packs denser due to reduced steric bulk of O vs CH₂.
Risk: Oxane derivative must be kept dry; crystals may degrade if left in air (hydrate formation).
References
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link
Desiraju, G. R. (2002). Hydrogen bridges in crystal engineering: Interactions without borders. Accounts of Chemical Research, 35(7), 565-573. Link
Wiedemann, D., et al. (2015). The role of the ether oxygen in the crystal packing of tetrahydropyran derivatives. CrystEngComm, 17, 345-355.
Comparative
A Comparative Guide to the Conformational Analysis of 4-(Carboxymethyl)tetrahydropyran-4-carboxylic Acid
This guide provides an in-depth comparative analysis of the conformational landscape of 4-(Carboxymethyl)tetrahydropyran-4-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this d...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparative analysis of the conformational landscape of 4-(Carboxymethyl)tetrahydropyran-4-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental and computational methodologies to deliver a comprehensive understanding of the structural dynamics of this important chemical scaffold. The tetrahydropyran (THP) ring is a prevalent core in numerous natural products and pharmaceuticals, making a thorough grasp of its conformational preferences essential for rational drug design and structure-activity relationship (SAR) studies.[1][2][3]
The orientation of the geminal carboxylic acid and carboxymethyl substituents at the C4 position dictates the molecule's three-dimensional shape, influencing its ability to interact with biological targets. This guide will explore the causality behind experimental choices and present self-validating protocols that integrate computational predictions with empirical data.
Foundational Principles: The Tetrahydropyran Chair Conformation
The tetrahydropyran ring, analogous to cyclohexane, predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). These two chair forms can interconvert via a higher-energy "boat" or "twist-boat" transition state.
For 4-(Carboxymethyl)tetrahydropyran-4-carboxylic acid, the key conformational equilibrium involves the interchange of its two C4 substituents between axial and equatorial positions. This gives rise to two primary chair conformers:
Conformer A: One substituent is axial, and the other is equatorial.
Conformer B: The substituents switch their axial/equatorial orientations.
The relative stability of these conformers is governed by steric and electronic effects, primarily the steric hindrance associated with bulky axial groups (1,3-diaxial interactions).[4][5] Furthermore, the potential for intramolecular hydrogen bonding between the two carboxylic acid moieties can significantly influence the conformational equilibrium.[6][7]
Computational chemistry provides powerful tools for exploring and quantifying the conformational space of molecules before engaging in laborious experimental work.[8][9][10] A multi-tiered approach, from rapid screening to high-accuracy calculations, offers a robust predictive framework.
Logical Workflow for Computational Analysis
The following diagram illustrates a logical workflow that leverages the strengths of different computational methods, starting with broad exploration and moving towards high-fidelity energy calculations and dynamic simulation.
Caption: A multi-step computational workflow for conformational analysis.
Methodologies & Protocols
A. Molecular Mechanics (MM) Conformational Search
Expertise & Experience: This is the essential first step for efficiently mapping the potential energy surface. Methods like the Low-Mode Search (LMOD) are particularly effective for cyclic systems as they do not require pre-definition of rotatable bonds and can explore ring puckering and side-chain rotations simultaneously.[8]
Trustworthiness: While MM provides a rapid and comprehensive survey of possible shapes, the force fields used (e.g., MMFF94, GAFF) are parameterized for speed, not electronic accuracy. The resulting energy rankings are qualitative and must be refined with higher-level theory.
Experimental Protocol:
Generate an initial 3D structure of the molecule using a molecular editor.
Perform a conformational search using a suitable algorithm (e.g., Monte Carlo, Low-Mode) to generate a diverse set of conformers.
Minimize each conformer using a selected force field.
Cluster the resulting structures based on RMSD and rank them by steric energy to identify unique low-energy candidates for further analysis.
B. Quantum Mechanics (QM) - Density Functional Theory (DFT)
Expertise & Experience: DFT is the workhorse for obtaining accurate geometric and energetic information.[11][12] Functionals like B3LYP or ωB97X-D, paired with basis sets such as 6-311+G(d,p) or larger, provide a good balance of accuracy and computational cost for molecules of this size. This level of theory is critical for resolving small energy differences between the axial and equatorial conformers.[13][14]
Trustworthiness: The protocol is self-validating. A frequency calculation must be performed on each optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. Furthermore, the optimized structures can be used to predict NMR parameters, which can be directly compared to experimental results for validation.[15]
Experimental Protocol:
Use the lowest-energy, unique conformers from the MM search as starting points.
Perform a full geometry optimization at a selected level of theory (e.g., B3LYP/6-31G(d)).
For each optimized structure, perform a vibrational frequency calculation at the same level of theory to confirm it is a minimum and to obtain the zero-point vibrational energy (ZPVE).
Calculate the relative energies (ΔE) and Gibbs free energies (ΔG) of the conformers, including ZPVE corrections.
C. Molecular Dynamics (MD) Simulations
Expertise & Experience: MD simulations offer insight into the dynamic behavior of the molecule in a condensed phase, revealing how solvent interactions influence the conformational equilibrium.[9][10] This is particularly relevant for a molecule with two carboxylic acid groups, which will readily form hydrogen bonds with water.
Trustworthiness: The accuracy of an MD simulation is highly dependent on the quality of the force field (e.g., GAFF, OPLS).[6] The results are validated by running the simulation long enough to achieve convergence, meaning the relative populations of the conformers remain stable over time.
Experimental Protocol:
Select the lowest-energy conformer from DFT calculations.
Place the molecule in a periodic box of explicit solvent (e.g., TIP3P water).
Assign force field parameters (e.g., GAFF2) and partial charges.
Perform energy minimization of the entire system to remove clashes.
Gradually heat the system to the target temperature (e.g., 298 K) and equilibrate the pressure (NPT ensemble).
Run a production simulation for 50-100 nanoseconds or until conformational populations converge.
Analyze the trajectory by monitoring key dihedral angles of the ring and side chains to quantify the population of each major conformer.
Comparative Data Summary (Computational)
Method
Predicted Stable Conformer
Relative Energy (ΔG, kcal/mol)
Key Insights
MM (in vacuo)
Equatorial-Axial
0.0
Provides initial geometries
Axial-Equatorial
+0.8
Ranks conformers based on steric bulk
DFT (in vacuo)
Equatorial-Axial
0.0
High accuracy gas-phase energies
Axial-Equatorial
+0.65
Confirms steric preference
MD (in water)
Equatorial-Axial
0.0 (68% population)
Reveals solvent effect
Axial-Equatorial
+0.45 (32% population)
Shows dynamic equilibrium in solution
Note: The labels "Equatorial-Axial" and "Axial-Equatorial" refer to the positions of the carboxymethyl and carboxylic acid groups, respectively. Energies are hypothetical and for illustrative purposes.
Experimental Approaches: Ground Truth Validation
Experimental techniques provide the definitive data against which computational models are validated. A combination of solution-state and solid-state analysis yields a complete structural picture.
Logical Workflow for Experimental Analysis
This diagram outlines the complementary nature of NMR spectroscopy for solution-state dynamics and X-ray crystallography for solid-state structure.
Caption: An experimental workflow combining NMR and X-ray crystallography.
Methodologies & Protocols
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the premier technique for determining molecular conformation in solution.[16][17] The key parameters are vicinal proton-proton coupling constants (³JHH) and the Nuclear Overhauser Effect (NOE). The magnitude of ³JHH across the ring's C-C bonds is directly related to the dihedral angle via the Karplus relationship, allowing for unambiguous determination of axial vs. equatorial proton positions. NOEs identify protons that are close in space (<5 Å), providing definitive evidence of 1,3-diaxial relationships.
Trustworthiness: NMR provides a time-averaged spectrum representing the conformational ensemble. If the interconversion between chair forms is rapid on the NMR timescale, the observed coupling constants will be a population-weighted average of the values for each individual conformer. Low-temperature NMR can be employed to slow this exchange and potentially observe the distinct signals of each conformer.[17]
Experimental Protocol:
Dissolve a 5-10 mg sample in a suitable deuterated solvent. The choice of solvent is critical, as polarity and hydrogen-bonding capacity can shift the conformational equilibrium.[18]
Acquire a high-resolution ¹H NMR spectrum to measure ³JHH values for the methylene protons of the THP ring. Large couplings (~10-13 Hz) are indicative of axial-axial relationships, while small couplings (~2-5 Hz) indicate axial-equatorial or equatorial-equatorial relationships.
Acquire a 2D NOESY or ROESY spectrum with a mixing time of 300-500 ms.
Analyze the spectrum for cross-peaks between protons. Strong NOEs between protons at C2/C6 and the substituent at C4 would indicate an axial orientation for that substituent.
B. Single-Crystal X-ray Crystallography
Expertise & Experience: X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's structure in the solid state.[19] It yields precise bond lengths, bond angles, and torsional angles, serving as the ultimate benchmark for a single, low-energy conformation.
Trustworthiness: The resulting structure is definitive for the crystalline form. However, it is crucial to recognize that crystal packing forces can occasionally trap a higher-energy conformer or select for a conformation that is not the most populated in solution. Therefore, the crystal structure should be seen as a key piece of evidence, but not necessarily the complete story of the molecule's behavior.
Experimental Protocol:
Grow diffraction-quality single crystals of the compound, typically by slow evaporation from a suitable solvent or solvent mixture.
Mount a crystal on a goniometer head and cool it in a stream of liquid nitrogen.
Collect diffraction data using a modern X-ray diffractometer.
Process the data and solve the crystal structure using direct methods or Patterson analysis.
Refine the structural model to obtain the final atomic coordinates and molecular geometry.
Integrated Analysis and Conclusion
The true power of conformational analysis lies in the synthesis of both computational and experimental data. DFT calculations can predict the ³JHH values and NMR chemical shifts for each pure conformer. These predicted values can then be used to deconvolute the population-averaged experimental NMR data, yielding the ratio of conformers in solution.
The X-ray crystal structure provides a definitive starting point for MD simulations, ensuring the simulation begins from a validated, low-energy state. Discrepancies between the solid-state structure and the dominant solution-state conformer revealed by NMR and MD highlight the profound influence of the molecular environment.
For 4-(Carboxymethyl)tetrahydropyran-4-carboxylic acid, the combination of these methods would likely reveal a dynamic equilibrium in solution, with the conformer placing the bulkier carboxymethyl group in the equatorial position being favored. The precise ratio would be modulated by the solvent's ability to solvate the two carboxylic acid functions and the potential for intramolecular hydrogen bonding, which may favor a specific orientation of the side chains. This integrated understanding is paramount for designing molecules with optimized shapes for biological activity.
References
Guin, J., Gu, Q., & Weinhold, F. (2005). Intrinsic conformational preferences of substituted cyclohexanes and tetrahydropyrans evaluated at the CCSD(T) complete basis set limit: implications for the anomeric effect. The Journal of Physical Chemistry A, 109(48), 11073–11079. [Link]
Kolossváry, I., & Guida, W. C. (1996). Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis: Application to Cyclic and Acyclic Alkanes and Small Peptides. Journal of the American Chemical Society, 118(21), 5011–5019. [Link]
Guin, J., Gu, Q., & Weinhold, F. (2005). Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Set Limit: Implications for the Anomeric Effect. Scholars' Mine. [Link]
Guin, J., Gu, Q., & Weinhold, F. (2005). Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Set Limit: Implications for the Anomeric Effect. The Journal of Physical Chemistry A, 109(48), 11073-11079. [Link]
Jiang, F., & Geng, H. (2019). Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. Methods in Molecular Biology, 2001, 61-71. [Link]
Guerin, C., et al. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education, 98(8), 2736-2742. [Link]
Ghosh, A. K., et al. (2016). Design, Synthesis, Biological Evaluation and X-ray Structural Studies of HIV-1 Protease Inhibitors Containing Substituted Fused-Tetrahydropyranyl Tetrahydrofuran as P2-Ligands. Journal of Medicinal Chemistry, 59(3), 1033-1046. [Link]
Nielsen, D. S., et al. (2019). Experimental and Computational Approaches to the Study of Macrocycle Conformations in Solution. Royal Society of Chemistry. [Link]
Ghosh, A. K., et al. (2015). Design, synthesis, biological evaluation and X-ray structural studies of HIV-1 protease inhibitors containing substituted fused-tetrahydropyranyl tetrahydrofuran as P2-ligands. Journal of Medicinal Chemistry, 59(3), 1033-46. [Link]
Barrow, A. S., et al. (2012). Conformational preferences of oxy-substituents in butenolide-tetrahydropyran spiroacetals and butenolide-piperidine spiro-N,O-acetals. Organic & Biomolecular Chemistry, 10(23), 4553-4562. [Link]
Seebach, D., et al. (1996). Flexible molecules with defined shape. Part 3. Conformational analysis of bis(tetrahydropyran-2-yl)methanes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1375-1384. [Link]
Jiang, F., & Geng, H. (2019). Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. Methods in Molecular Biology, 2001, 61-71. [Link]
Stanetty, C., et al. (2006). Synthesis of Novel Sterically Demanding Carbo- and Heterocyclic β-Ketoesters. Molecules, 11(5), 343-352. [Link]
Navarro-Vázquez, A., et al. (2022). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis of Complex Molecules in Solution. Molecules, 27(19), 6268. [Link]
Patil, S. D., et al. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications, 8(1), 2265-2268. [Link]
Tormena, C. F., Cormanich, R. A., Rittner, R., & Freitas, M. P. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]
Kawanami, Y. (2008). Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]
Cormanich, R. A., Rittner, R., & Tormena, C. F. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73-88. [Link]
Roy, R. K., et al. (2024). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry, 20, 1555-1565. [Link]
Eliel, E. L., et al. (1982). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society, 104(12), 3441-3449. [Link]
Rizzi, A., et al. (2018). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. Journal of Chemical Information and Modeling, 58(8), 1642-1650. [Link]
Van der Pijl, F., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Drug Discovery Today. [Link]
El-Sayed, N., et al. (2021). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Crystals, 11(8), 963. [Link]
Sharma, A., & Sharma, S. (2023). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. Advanced Spectroscopic Methods to Study Biomolecular Structure and Dynamics. [Link]
LibreTexts. (2020). 9.6: X-ray Protein Crystallography. Chemistry LibreTexts. [Link]
Tros, M., et al. (2019). Observation of Distinct Carboxylic Acid Conformers in Aqueous Solution. The Journal of Physical Chemistry Letters, 10(12), 3370-3374. [Link]
Comparative Guide: Solubility Profiling of 4-(Carboxymethyl)oxane-4-carboxylic Acid vs. Piperidine Analogs
Executive Summary This guide provides a technical analysis of the solubility differences between 4-(Carboxymethyl)oxane-4-carboxylic acid (Target A) and its nitrogen-containing Piperidine analogs (Target B). While these...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical analysis of the solubility differences between 4-(Carboxymethyl)oxane-4-carboxylic acid (Target A) and its nitrogen-containing Piperidine analogs (Target B).
While these molecules share a gem-disubstituted saturated ring topology, the substitution of the ring oxygen (oxane) with a nitrogen (piperidine) fundamentally alters the physicochemical landscape. The Oxane derivative behaves as a classic dicarboxylic acid with predictable pH-dependent solubility and moderate lipophilicity. In contrast, the Piperidine analog (in its unprotected form) behaves as a zwitterionic amino acid, exhibiting high crystal lattice energy, poor organic solubility, and complex pH-dependent speciation.
Key Takeaway: For process development, the Oxane scaffold offers superior solubility in polar organic solvents (THF, Ethyl Acetate), facilitating easier workup and purification compared to the zwitterionic Piperidine analogs, which often require aqueous-only processing or N-protection to solubilize.
Physicochemical Profile
The following data contrasts the core properties governing the solubility of these scaffolds.
Mechanism: Solubility is driven by the ionization of the two carboxylic acid groups.
Low pH (< 2): Exists as a neutral diacid. Solubility is moderate, supported by the ether oxygen acting as a weak hydrogen bond acceptor.
Neutral/High pH (> 5): High solubility. The molecule forms a bis-carboxylate dianion, making it freely soluble in water.
The Piperidine Scaffold (Target B):
Mechanism: Solubility is dictated by zwitterionic lattice energy.
Isoelectric Point (pI): Near pH 6-7, the molecule exists as a zwitterion (NH2+ / COO-). This species has minimal solubility in water compared to its ionic forms and is insoluble in organics.
Extreme pH: High solubility is achieved only at very low pH (cationic form) or very high pH (anionic form).
Organic Solvent Compatibility (Process Chemistry)
This is the critical differentiator for drug development workflows.
Polar Aprotic Solvents (THF, DMSO, DMF):
Oxane:High Solubility. The neutral diacid dissolves well, allowing for standard amide coupling reactions or esterifications without aggressive heating.
Piperidine (Unprotected):Insoluble. The ionic lattice prevents dissolution. Reactions require aqueous systems or suspension chemistry.
Polar Protic Solvents (Methanol, Ethanol):
Oxane:Soluble.
Piperidine:[1][3][4][5]Sparingly Soluble. Often requires heating or addition of acid (HCl) to break the zwitterion.
Objective: Determine the saturation concentration (
) in various solvents.
Preparation: Weigh 10 mg of the test compound (Oxane or Piperidine analog) into a 4 mL clear glass vial.
Solvent Addition: Add 100 µL of the target solvent (Water, pH 7.4 Buffer, THF, or Methanol).
Equilibration:
Cap tightly and agitate at 25°C for 24 hours using a rotary shaker or magnetic stir bar.
Note: If the solid dissolves completely, add more solid until a suspension persists (saturation).
Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (use Nylon for aqueous).
Quantification:
Dilute the supernatant with Mobile Phase.
Analyze via HPLC-UV (210 nm) or LC-MS.
Calculate solubility (
) using a calibration curve.
Potentiometric pKa Determination
Objective: Confirm the ionization states that drive solubility.
Setup: Use a specialized titrator (e.g., Sirius T3 or Metrohm).
Dissolution: Dissolve ~3 mg of compound in 10 mL of degassed water (add minimal KCl for ionic strength).
Crucial Step for Piperidine: If the free amine is insoluble, start in dilute HCl (fully protonated cationic form) and titrate with base (KOH).
Titration: Titrate from pH 1.5 to pH 12.0.
Analysis:
Oxane: Look for two inflection points corresponding to the carboxylic acids (approx pH 3.5 and 4.8).
Piperidine: Look for the carboxylate deprotonation (pH ~2.1) and the ammonium deprotonation (pH ~10.8).
Mechanistic Comparison: Lattice Energy vs. Solvation
The stark difference in solubility is best explained by the competition between Crystal Lattice Energy and Solvation Energy .
Caption: The high lattice energy of the zwitterionic piperidine creates a significant barrier to dissolution in organic solvents compared to the oxane.
Oxane: The solid state is held together by weak intermolecular hydrogen bonds (COOH···COOH).[2][6][7] Organic solvents can easily disrupt these interactions.
Piperidine: The solid state is an ionic salt lattice (NH2+···COO-). Breaking this lattice requires high-dielectric solvents (Water), making it insoluble in standard organic synthesis solvents.
References
PubChem Compound Summary. 4-(Carboxymethyl)oxane-4-carboxylic acid (CID 18416224).[8] National Center for Biotechnology Information.
[Link]
MDPI Pharmaceuticals. Comparative Analysis of Piperidine and Tetrahydropyran Scaffolds in Drug Design. (General Reference on Scaffold Properties).
[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Safety Directive
Immediate Action Required: Treat 4-(Carboxymethyl)oxane-4-carboxylic acid as a Solid Organic Acid .
Primary Hazards: Severe Eye Irritation (H319), Skin Irritation (H315), Respiratory Irritation (H335).[1]
Critical Incompatibility: Do NOT mix with strong oxidizers (e.g., Nitric Acid, Perchlorates) or active metals.[1] The molecule contains an ether linkage (oxane ring) which, while generally stable, presents a theoretical risk of ring-opening or oxidation under extreme conditions, and two carboxylic acid groups that react exothermically with bases.[1]
Chemical Profile & Hazard Identification
To dispose of this chemical safely, you must understand its behavior in the waste stream.[1][2] It is a dicarboxylic acid attached to a tetrahydropyran (oxane) ring.
Property
Description
Operational Implication
CAS Number
90200-35-4 (Generic/Related)
Use for waste manifesting.
Physical State
Solid (White powder/crystal)
Dust generation is a primary inhalation risk during transfer.
Acidity
Dicarboxylic Acid (pKa ~3-5)
Corrosive to mucous membranes. Lowers pH of waste streams significantly.
Solubility
Soluble in water, alcohols, polar aprotic solvents
Can be disposed of in aqueous or organic streams depending on the solvent used.[1]
Stability
Stable at RT
Avoid prolonged exposure to air/light; store in cool, dry conditions.[1]
Pre-Disposal Protocol: Segregation & Preparation
Before moving the material to the waste area, follow this strict segregation protocol to prevent cross-reactivity.
A. Segregation Rules (The "Never-Mix" List)
Strong Oxidizers: Never place in a bin containing Nitric Acid, Chromic Acid, or Permanganates.[1] The ether oxygen in the oxane ring can be a site for radical attack.
Cyanides/Sulfides: Acidic waste will liberate toxic HCN or H₂S gas if mixed with cyanide or sulfide salts.
Strong Bases: Mixing with concentrated hydroxides (NaOH, KOH) will generate significant heat (Heat of Neutralization), potentially pressurizing the container.[1]
Liquid Waste: Glass or HDPE carboys. Ensure the cap is vented if there is any risk of ongoing reaction, though this compound is generally non-gas generating on its own.[1]
Disposal Workflow & Decision Logic
This section details the specific steps for disposing of the pure solid versus solutions.
Scenario A: Pure Solid Waste (Expired or Surplus)
Labeling: Affix a hazardous waste label. Write the full chemical name: 4-(Carboxymethyl)oxane-4-carboxylic acid.
Classification: Check "Irritant" and "Acid".
Containment: Transfer solid directly into a dedicated "Solid Organic Waste" container.
Prohibition: Do NOT dissolve in water for the sole purpose of drain disposal. This is a violation of typical EPA/RCRA "dilution is not the solution" mandates.
Aqueous Solutions: Adjust pH to 5–9 if required by your specific facility's intake rules, otherwise collect in "Aqueous Acidic Waste."
Organic Solvents: If dissolved in methanol, DCM, or ethyl acetate, the solvent dictates the waste stream.[1] Collect in "Organic Solvent Waste" (Halogenated or Non-Halogenated).
Visualized Decision Tree (DOT Diagram)
Figure 1: Logical decision tree for segregating 4-(Carboxymethyl)oxane-4-carboxylic acid waste streams based on physical state and solvent composition.
Emergency Procedures (Spill Response)
In the event of a spill outside the fume hood:
Isolate: Evacuate the immediate area if dust is airborne.[3]
PPE: Wear nitrile gloves, lab coat, and safety goggles.[1][4] Use a dust mask (N95) if powder is loose.
Neutralization (Solid Spill):
Do not sweep dry dust (creates inhalation hazard).
Cover with a wet paper towel or absorbent pad to dampen.
Scoop into a waste bag.
Wipe the surface with a dilute Sodium Bicarbonate (NaHCO₃) solution until bubbling ceases.
Disposal of Cleanup Materials: All contaminated rags/pads must go into the "Solid Hazardous Waste" bin, not the regular trash.
Regulatory & Compliance Context (RCRA)
As a researcher, you are the "Generator."[1] Compliance relies on accurate characterization.[2]
RCRA Classification: This specific compound is not typically P-listed or U-listed by name. However, it often falls under Characteristic Waste if the pH of the waste solution is
(Code D002 ).
Satellite Accumulation: Store waste in the lab (Satellite Accumulation Area) in a closed container. Move to the central accumulation area within 3 days once the container is full.
References
Sigma-Aldrich. (2023). Safety Data Sheet: 4-(Carboxymethyl)oxane-4-carboxylic acid. Link
United States Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Link
Fisher Scientific. (2023). Chemical Compatibility and Segregation Guide. Link
Princeton University EHS. (2023). Laboratory Waste Disposal Procedures. Link